(R)-Meclonazepam
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
86630-81-1 |
|---|---|
Formule moléculaire |
C16H12ClN3O3 |
Poids moléculaire |
329.74 g/mol |
Nom IUPAC |
(3R)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m1/s1 |
Clé InChI |
LMUVYJCAFWGNSY-SECBINFHSA-N |
SMILES isomérique |
C[C@@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl |
SMILES canonique |
CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Foundational & Exploratory
(R)-Meclonazepam chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of (R)-Meclonazepam. It includes tabulated data for easy reference, in-depth descriptions of its known biological activities, and a summary of its metabolic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of benzodiazepine derivatives.
Introduction
This compound, also known as Ro 11-3624, is the (R)-enantiomer of the benzodiazepine derivative Meclonazepam.[1][2] While the racemate and the (S)-enantiomer have been studied for their sedative, anxiolytic, and anti-parasitic properties, the (R)-isomer is often considered the inactive enantiomer concerning its effects on the central nervous system.[1][3] This guide focuses specifically on the chemical and physical properties of the (R)-enantiomer, providing a foundational understanding for further research and development.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a benzodiazepine core with a methyl group at the 3-position, a nitro group at the 7-position, and a 2-chlorophenyl group at the 5-position. The "(R)" designation refers to the stereochemistry at the chiral center located at the 3-position of the diazepine ring.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (3R)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one[4] |
| Synonyms | (R)-3-Methylclonazepam, Ro 11-3624 |
| CAS Number | 86630-81-1 |
| Molecular Formula | C₁₆H₁₂ClN₃O₃ |
| Canonical SMILES | C[C@@H]1C(=O)NC2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=N1)C3=CC=CC=C3Cl |
| InChI Key | LMUVYJCAFWGNSY-SECBINFHSA-N |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 329.74 g/mol | |
| Melting Point | ~200-205 °C (for Meclonazepam) | |
| Boiling Point | 566.7±50.0 °C (Predicted for Methyl Clonazepam) | |
| pKa | Data not available | |
| LogP (calculated) | 2.7 | |
| Appearance | White crystalline powder (for Meclonazepam) |
Solubility
The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. While specific quantitative data for the (R)-enantiomer is limited, information on the racemate and related compounds provides valuable insights.
Table 3: Solubility of Meclonazepam and Related Compounds
| Compound | Solvent | Solubility | Source |
| Meclonazepam | DMSO | 50 mg/mL (151.63 mM) | |
| Meclonazepam | Ethanol | Soluble | |
| Meclonazepam | Methanol | Soluble | |
| Meclonazepam | Water | Poorly soluble | |
| Clonazepam | Water | Sparingly soluble | |
| Clonazepam | 1-Propanol + Water (w1=0.9) at 313.2 K | Mole fraction: ~1.5 x 10⁻³ | |
| Clonazepam | 2-Propanol + Water (w1=0.9) at 313.2 K | Mole fraction: 1.57 x 10⁻³ |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. This section outlines a general approach to the synthesis and chiral separation of Meclonazepam enantiomers based on available literature.
Stereoselective Synthesis
A detailed protocol for the synthesis of the (S)-enantiomer of Meclonazepam has been described and may be adapted for the synthesis of the (R)-enantiomer. The key steps involve:
-
Starting Material: The synthesis begins with (S)-benzyl-[1-[[2-(o-chlorobenzoyl)-4-nitrophenyl]carbamoyl]ethyl]carbamate.
-
Deprotection: The benzyl carbamate protecting group is removed using a solution of hydrogen bromide in glacial acetic acid.
-
Cyclization: The resulting intermediate undergoes cyclization upon heating in a mixture of glacial acetic acid and toluene.
-
Purification: The crude product is purified by washing with saturated sodium bicarbonate solution, followed by evaporation and recrystallization from a suitable solvent like ether.
A detailed, step-by-step protocol would require adaptation from the described synthesis of the (S)-enantiomer and subsequent experimental validation.
Chiral Separation
High-Performance Liquid Chromatography (HPLC) is the most common method for the separation of benzodiazepine enantiomers. A general strategy for developing a chiral HPLC method for Meclonazepam would involve:
-
Column Selection: Screening of various chiral stationary phases (CSPs) is the first step. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based columns are often effective for benzodiazepines.
-
Mobile Phase Selection: A range of mobile phases should be tested, including normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water with a buffer), and polar organic modes. Additives such as diethylamine for basic compounds or trifluoroacetic acid for acidic compounds may be necessary to improve peak shape and resolution.
-
Method Optimization: Once initial separation is achieved, parameters such as mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline resolution. Low temperatures are often required to prevent on-column racemization of some benzodiazepines.
A specific, validated HPLC protocol for the enantioseparation of Meclonazepam would need to be developed and optimized based on these general principles.
Pharmacology
While this compound is often referred to as the inactive enantiomer, understanding its interaction with biological targets is crucial for a complete pharmacological profile.
Mechanism of Action
The primary pharmacological target of benzodiazepines is the GABA-A receptor in the central nervous system. Binding of benzodiazepines to this receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, anxiolytic, and anticonvulsant effects.
Receptor Binding Affinity
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The Ki value represents the inhibition constant and is a measure of the binding affinity. A lower Ki value indicates a higher binding affinity.
Table 4: Binding Affinities (Ki) of a Putative this compound Analog (3-R) for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | >10,000 |
| α2β3γ2 | >10,000 |
| α3β3γ2 | >10,000 |
| α5β3γ2 | >10,000 |
Note: The data is for a compound designated as "3-R (SH-I-053B)" in the source, which is described as a diazepam-like compound with an (R)-methyl group at the 3-position, consistent with the structure of this compound. The high Ki values indicate a very low affinity for these receptor subtypes, supporting the description of this compound as the less active enantiomer in this context.
Metabolism
The metabolism of Meclonazepam has been studied and primarily involves reactions in the liver. The main metabolic pathways include:
-
Nitro-reduction: The nitro group at the 7-position is reduced to an amino group, forming amino-meclonazepam.
-
N-acetylation: The resulting amino group can be further acetylated to form acetamido-meclonazepam.
These metabolites are the major forms of the drug excreted in urine.
Signaling Pathways and Experimental Workflows
Visual representations of key processes can aid in understanding complex biological and experimental workflows.
Caption: Benzodiazepine Modulation of GABA-A Receptor.
Caption: Metabolic Pathway of Meclonazepam.
Caption: Chiral HPLC Method Development Workflow.
Conclusion
This technical guide provides a consolidated source of information on the chemical structure and properties of this compound. While significant data has been compiled, there remain gaps in the experimental physicochemical data and detailed, validated analytical and synthetic protocols. Further research is warranted to fully characterize this compound and elucidate its complete pharmacological and toxicological profile. This guide serves as a valuable starting point for such endeavors.
References
(R)-Meclonazepam: A Technical Whitepaper on its Discovery and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Meclonazepam, a benzodiazepine derivative synthesized in the 1970s by Hoffmann-La Roche, has a unique dual pharmacological profile, exhibiting both sedative-anxiolytic and anti-parasitic properties. This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of Meclonazepam, with a specific focus on the (R)-enantiomer. It has been established that the pharmacological activity of Meclonazepam resides primarily in its (S)-enantiomer, with the (R)-enantiomer widely regarded as the inactive counterpart. This document summarizes the available data, outlines general experimental methodologies, and presents key signaling pathways associated with Meclonazepam's mechanism of action.
Discovery and History
Meclonazepam, structurally similar to clonazepam, was first synthesized and investigated by a team at Hoffmann-La Roche in the 1970s.[1][2] Initial research revealed its potential as a sedative and anxiolytic agent, a characteristic shared with other benzodiazepines.[1][2] However, a distinct and unexpected finding was its efficacy against the parasitic worm Schistosoma mansoni, the causative agent of schistosomiasis.[1]
Despite its promising anti-parasitic activity, Meclonazepam was never commercially developed as a therapeutic agent for this indication due to its pronounced sedative side effects in human trials. In recent years, Meclonazepam has re-emerged as a designer drug, leading to its classification as a controlled substance in several countries.
A critical aspect of Meclonazepam's pharmacology is its stereochemistry. The molecule possesses a chiral center at the C3 position of the benzodiazepine ring, resulting in two enantiomers: (S)-Meclonazepam and (R)-Meclonazepam. Research has consistently demonstrated that the biological activity, particularly the anti-parasitic effects, is predominantly associated with the (S)-enantiomer. Consequently, this compound, also known by its Roche compound number Ro 11-3624, is considered the inactive enantiomer.
Pharmacological Profile of this compound
Detailed quantitative pharmacological data for this compound is scarce in peer-reviewed literature, a direct consequence of it being identified as the inactive enantiomer early in the drug development process. The available information is primarily qualitative and comparative in nature.
Table 1: Summary of Available Pharmacological Data for this compound
| Parameter | Finding | Species/System | Citation |
| In Vivo Activity (Sedative/Anxiolytic) | Lacks generalization effects | Gerbils | |
| In Vivo Activity (Appetite) | No effect on food intake | Rats | |
| GABA-A Receptor Binding | R-isomers of similar diazepam-like and triazolam-like compounds failed to displace [3H]flunitrazepam binding, suggesting a loss of affinity. | Recombinant rat GABA-A receptors |
Experimental Protocols
Synthesis of this compound
The synthesis of Meclonazepam generally follows established procedures for 1,4-benzodiazepine synthesis. A specific protocol for the enantioselective synthesis of this compound is not publicly available. A racemic mixture would typically be synthesized first, followed by chiral separation.
Chiral Separation of Meclonazepam Enantiomers
The separation of (R)- and (S)-Meclonazepam from a racemic mixture is crucial for studying their individual pharmacological properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.
General Chiral HPLC Protocol:
-
Chiral Stationary Phase (CSP): A suitable chiral column, such as one based on α1-acid glycoprotein (AGP), is selected.
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol) and a buffer (e.g., ammonium acetate) is used. The exact composition and pH are optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A constant flow rate (e.g., 0.9 mL/min) is maintained.
-
Detection: A UV detector is used to monitor the elution of the enantiomers at a specific wavelength.
-
Fraction Collection: The separated (R)- and (S)-enantiomers are collected for subsequent analysis.
Radioligand Binding Assay for GABA-A Receptors
To determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor, a competitive radioligand binding assay would be performed.
General Protocol for [³H]Flunitrazepam Binding Assay:
-
Membrane Preparation: Crude synaptic membranes are prepared from a suitable source, such as rat brain cortex. The tissue is homogenized and centrifuged to isolate the membrane fraction, which is then washed to remove endogenous GABA.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine, such as [³H]flunitrazepam, and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
Interaction with the GABA-A Receptor
Benzodiazepines exert their sedative and anxiolytic effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel in the central nervous system. They bind to a specific allosteric site on the receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability. As indicated by the available data, this compound is believed to have significantly lower affinity for this site compared to its (S)-enantiomer.
Caption: GABA-A Receptor Signaling Pathway.
Anti-Parasitic Mechanism of Action in Schistosoma mansoni
The anti-schistosomal activity of Meclonazepam is independent of the host's GABA-A receptors. Instead, it is proposed to act on a parasite-specific target, leading to a rapid influx of calcium ions (Ca²⁺). This influx causes spastic paralysis and tegumental damage to the worm. Recent studies have identified a specific transient receptor potential (TRP) channel in S. mansoni as a likely molecular target for Meclonazepam. The (S)-enantiomer is the potent activator of this channel, while the (R)-enantiomer is expected to be significantly less active.
Caption: Meclonazepam's Proposed Anti-Parasitic Mechanism.
Conclusion
The discovery of Meclonazepam by Hoffmann-La Roche in the 1970s unveiled a molecule with a fascinating dual pharmacology. While its development as a therapeutic was halted due to sedative side effects, the stereospecificity of its actions provides a valuable case study in drug design. The research focus has rightly been on the active (S)-enantiomer, leaving a significant knowledge gap regarding the specific quantitative pharmacology of this compound. This is primarily because it was identified early on as the inactive enantiomer. Future research into novel anti-parasitic agents might revisit the benzodiazepine scaffold, leveraging the understanding of stereochemistry to design compounds with high efficacy against parasites and minimal central nervous system effects. The information and general protocols provided in this whitepaper serve as a foundational resource for researchers in this field.
References
An In-depth Technical Guide to (R)-Meclonazepam
This technical guide provides a comprehensive overview of (R)-Meclonazepam, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical identity, pharmacological properties, and relevant experimental methodologies.
Chemical Identification
| Identifier | Value |
| CAS Number | 86630-81-1 |
| IUPAC Name | (3R)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |
Pharmacological Profile
This compound is one of the two enantiomers of Meclonazepam. The majority of research has focused on the (S)-enantiomer, which exhibits potent anthelmintic activity against the parasitic worm Schistosoma mansoni. The (R)-enantiomer has been shown to have significantly reduced biological activity in comparison.
Mechanism of Action in Mammals: Interaction with GABAA Receptors
In mammals, benzodiazepines like Meclonazepam exert their sedative and anxiolytic effects by modulating γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[1] These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. Benzodiazepines bind to an allosteric site on the GABAA receptor, enhancing the effect of GABA.[1][2]
Anthelmintic Mechanism of Action: Targeting Schistosome TRP Channels
The anthelmintic activity of Meclonazepam is primarily attributed to the (S)-enantiomer. It acts on a transient receptor potential (TRP) channel specific to schistosomes, designated as TRPMMCLZ.[3] Activation of this channel leads to a rapid and sustained influx of calcium ions into the parasite's cells. This influx disrupts calcium homeostasis, causing spastic paralysis, damage to the tegument (the outer surface of the worm), and eventual death of the parasite. The (R)-enantiomer of meclonazepam shows reduced activity at this parasite-specific target.
Quantitative Data
The following table summarizes the binding affinities of several benzodiazepine enantiomers for different GABAA receptor subtypes. While data for Meclonazepam is not specified, the data for diazepam-like (3-S and 3-R) and triazolam-like (2-S and 2-R) compounds illustrate the typical stereoselectivity, with R-isomers showing significantly lower affinity.
| Compound | GABAA Receptor Subtype | Ki (nM) |
| 1-S (imidazobenzodiazepine) | α1β3γ2 | 190 ± 55 |
| α2β3γ2 | 67 ± 9 | |
| α3β3γ2 | 136 ± 24 | |
| α5β3γ2 | 17 ± 5 | |
| 1-R (imidazobenzodiazepine) | α1β3γ2 | 273 ± 41 |
| α2β3γ2 | 253 ± 31 | |
| α3β3γ2 | 501 ± 79 | |
| α5β3γ2 | 56 ± 8 | |
| 2-S (triazolam-like) | α1β3γ2 | 663 ± 21 |
| α2β3γ2 | 164 ± 15 | |
| α3β3γ2 | 656 ± 110 | |
| α5β3γ2 | 80 ± 4 | |
| 2-R (triazolam-like) | α1β3γ2 | >10,000 |
| α2β3γ2 | >10,000 | |
| α3β3γ2 | >10,000 | |
| α5β3γ2 | >10,000 | |
| 3-S (diazepam-like) | α1β3γ2 | 64 ± 2 |
| α2β3γ2 | 61 ± 10 | |
| α3β3γ2 | 102 ± 7 | |
| α5β3γ2 | 31 ± 5 | |
| 3-R (diazepam-like) | α1β3γ2 | >10,000 |
| α2β3γ2 | >10,000 | |
| α3β3γ2 | >10,000 | |
| α5β3γ2 | >10,000 | |
| Data from a study on benzodiazepine binding to recombinant GABAA receptors. |
The anthelmintic potency of (S)-Meclonazepam against S. mansoni has been quantified with an IC50 of 1.54 ± 0.09 μM for the inhibition of motility.
Experimental Protocols
In Vitro Anthelmintic Activity Assay
This protocol describes the methodology for assessing the in vitro activity of compounds against adult Schistosoma mansoni.
-
Parasite Acquisition: Female Swiss Webster mice are infected with S. mansoni cercariae. After 4 weeks (for juvenile worms) or 7 weeks (for adult worms), the mice are euthanized.
-
Parasite Isolation and Culture: Parasites are recovered from the host and washed. They are then cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% fetal calf serum, penicillin-streptomycin (100 units/mL), HEPES (25 mM), and sodium pyruvate (1 mM) at 37°C in a 5% CO2 environment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. A vehicle control (e.g., 0.1% DMSO) is run in parallel.
-
Incubation and Assessment: The parasites are incubated with the compound for a defined period (e.g., 24 hours).
-
Endpoint Measurement: The viability and phenotype of the worms are assessed. This can include monitoring for motility, morphological changes, tegument damage, and biochemical markers of cell death, such as pro-apoptotic caspase activation.
Rodent Model for Sedative Effects (Rotarod Test)
This protocol outlines the rotarod test, a standard method for evaluating motor coordination and the sedative effects of drugs in mice.
-
Apparatus: A standard rotarod apparatus for mice is used, consisting of a rotating rod with adjustable speed.
-
Animal Acclimation and Training: Mice are acclimated to the testing room before the experiment. They are then trained to stay on the rotating rod at a constant speed (e.g., 20-25 rpm) for a set duration (e.g., 2-5 minutes).
-
Drug Administration: this compound or a vehicle control is administered to the mice, typically via intraperitoneal injection.
-
Testing: After a predetermined time following drug administration (e.g., 30 minutes), the mice are placed back on the rotarod. The latency to fall off the rotating rod is recorded. The test is usually repeated for several trials with an inter-trial interval.
-
Data Analysis: The fall-off times for the drug-treated group are compared to the control group to determine if the compound causes a significant impairment in motor coordination, indicative of a sedative effect.
Synthesis Overview
The stereoselective synthesis of chiral benzodiazepines can be a complex process. While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, the general synthesis of 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its derivative. To achieve stereoselectivity for the (R)-enantiomer, a chiral auxiliary or a chiral catalyst would likely be employed during the cyclization step that forms the diazepine ring. Alternatively, a racemic mixture of meclonazepam can be synthesized and then the enantiomers separated using chiral chromatography. The synthesis of clonazepam and its derivatives has been reported through various methods, including Suzuki cross-coupling reactions to modify the aromatic rings. A novel synthesis for a 7-amino-clonazepam compound starts from 2-cyano-4-nitroaniline.
Conclusion
This compound is the less active enantiomer of Meclonazepam, with likely reduced affinity for mammalian GABAA receptors and weaker anthelmintic properties compared to its (S)-counterpart. The distinct mechanisms of action of Meclonazepam in mammals and schistosomes—targeting GABAA receptors and parasite-specific TRP channels, respectively—provide a basis for the rational design of new anthelmintic drugs with improved safety profiles. The experimental protocols detailed in this guide offer standardized methods for the evaluation of such compounds. Further research into the specific properties of this compound could provide a more complete understanding of the stereochemical requirements for activity at both host and parasite targets.
References
- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anthelmintic meclonazepam activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Meclonazepam molecular weight and formula
Technical Guide: (R)-Meclonazepam
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of this compound, focusing on its chemical properties, and the broader biological context of the meclonazepam racemate, particularly its anti-schistosomal activity. While this compound itself is reported to be an inactive enantiomer in some contexts, understanding the properties of the active (S)-enantiomer is crucial for stereospecific research and development.[1]
Core Molecular Data
This compound is a benzodiazepine derivative. Its fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂ClN₃O₃ | [1][2][3][4] |
| Molecular Weight | 329.74 g/mol | |
| IUPAC Name | (3R)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |
| CAS Number | 86630-81-1 | |
| Synonyms | Ro 11-3624 |
Biological Activity and Mechanism of Action
Meclonazepam, primarily the (S)-enantiomer, has demonstrated significant anti-parasitic effects, specifically against the parasitic worm Schistosoma mansoni, the causative agent of schistosomiasis. This activity presents a promising avenue for the development of new anthelmintic drugs, especially given the limitations of the current standard treatment, praziquantel.
Anti-Schistosomal Effects
The primary mechanism of meclonazepam's anthelmintic action is the induction of spastic paralysis and tegumental damage to the parasite. Unlike benzodiazepines' classic effects on the central nervous system, which are mediated by GABA-A receptors, their anti-schistosomal action occurs through a distinct pathway, as schistosomes lack a GABA-A receptor ortholog.
Signaling Pathway: TRP Channel Activation
Recent research has identified the molecular target of meclonazepam in S. mansoni as a transient receptor potential (TRP) ion channel of the melastatin subfamily, designated TRPMMCLZ. The proposed signaling cascade is as follows:
-
(S)-Meclonazepam Binding : The active (S)-enantiomer of meclonazepam binds to a pocket within the voltage-sensor-like domain of the TRPMMCLZ channel on the parasite's cells.
-
Channel Activation : This binding event potently activates the ion channel.
-
Calcium Influx : Activation of TRPMMCLZ leads to a rapid and sustained influx of extracellular calcium (Ca²⁺) into the parasite's cells.
-
Physiological Response : The sudden increase in intracellular Ca²⁺ concentration causes sustained muscle contraction (spastic paralysis), depolarization, and damage to the worm's surface tegument, ultimately leading to parasite death and clearance.
This pathway is distinct from that of praziquantel, which targets a different parasite TRP channel (TRPMPZQ), suggesting that meclonazepam derivatives could be effective against praziquantel-resistant strains.
Quantitative Bioactivity Data
The following table summarizes key quantitative metrics for the biological activity of the active (S)-enantiomer of meclonazepam against S. mansoni.
| Parameter | Compound | Value | Target/Effect | Source |
| IC₅₀ | (S)-Meclonazepam | 1.54 ± 0.09 µM | Inhibition of worm motility | |
| EC₅₀ | (S)-Meclonazepam | 1.1 ± 0.14 µM | Activation of Sm.TRPMMCLZ |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the study of meclonazepam.
In Vitro Anti-Schistosomal Activity Assay
This protocol is designed to assess the direct effect of compounds on adult schistosomes.
-
Parasite Culture : Adult S. mansoni worms are collected from infected murine models and maintained in a suitable culture medium (e.g., Basch Medium 169) supplemented with antibiotics.
-
Compound Preparation : Meclonazepam and its derivatives are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create stock solutions.
-
Treatment : Worms are incubated in multi-well plates containing the culture medium and various concentrations of the test compounds (e.g., 10-30 µM). A vehicle control (DMSO) is run in parallel.
-
Phenotypic Assessment : The worms are observed over a period of several hours (e.g., 14 hours). Key phenotypes such as contractile paralysis, changes in motility, and tegumental damage are recorded and scored.
-
Data Analysis : The concentration of the compound that causes a 50% inhibition of motility (IC₅₀) is calculated from concentration-response curves.
In Vivo Efficacy in a Murine Model
This protocol evaluates the compound's ability to cure a schistosome infection in a live host.
-
Infection : Mice are infected with S. mansoni cercariae. The infection is allowed to mature for several weeks (e.g., 4 weeks for juvenile stage, 7 weeks for adults).
-
Compound Administration : Infected mice are treated with the test compound, typically via oral gavage, at varying dosages (e.g., 60-90 mg/kg). A vehicle control group is included.
-
Worm Burden Assessment : One week after treatment, the mice are euthanized. The adult worms are recovered from the mesenteric veins and liver via hepatic portal vein perfusion.
-
Efficacy Calculation : The number of worms recovered from treated mice is compared to the number from the vehicle control group to determine the percentage reduction in worm burden, indicating in vivo efficacy.
Sedative Effect Evaluation (Rotarod Test)
This protocol assesses the potential central nervous system side effects of meclonazepam derivatives.
-
Animal Training : Healthy, uninfected mice are trained to walk on a rotating rod (rotarod) at a constant speed (e.g., 20 RPM) for a set duration (e.g., 300 seconds).
-
Treatment : Trained mice are administered the test compound orally.
-
Performance Test : After a short interval (e.g., 5 minutes), the mice are placed back on the rotarod, and the latency to fall is recorded.
-
Analysis : A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates sedative or motor-impairing effects.
References
(R)-Meclonazepam: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Meclonazepam, an enantiomer of the benzodiazepine meclonazepam (also known as Ro 11-3128 or 3-methylclonazepam), is a positive allosteric modulator of the GABA-A receptor. This document provides a comprehensive overview of its in vitro mechanism of action, detailing its interaction with the GABA-A receptor, summarizing available quantitative data, and outlining the experimental protocols used for its characterization. While specific quantitative data for the (R)-enantiomer is limited in publicly available literature, this guide synthesizes the known pharmacology of meclonazepam and related chiral benzodiazepines to provide a thorough understanding of its expected in vitro profile.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary in vitro mechanism of action of this compound, like other benzodiazepines, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
This compound binds to a specific site on the GABA-A receptor, known as the benzodiazepine site, which is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The enhanced binding of GABA leads to a greater frequency of channel opening, resulting in an increased flow of chloride ions into the neuron and a potentiation of the inhibitory signal. It is important to note that this compound does not open the chloride channel directly but rather enhances the effect of GABA.
Signaling Pathway
The binding of this compound to the benzodiazepine site on the GABA-A receptor initiates a signaling cascade that potentiates GABAergic inhibition. The key steps in this pathway are outlined below.
Quantitative Data
For comparative purposes, the table below presents Ki values for the (R) and (S) enantiomers of three other benzodiazepines at various recombinant rat GABA-A receptor subtypes. This data illustrates the potential for stereoselectivity in binding to different receptor isoforms.
| Compound | Receptor Subtype | (R)-Enantiomer Ki (nM) | (S)-Enantiomer Ki (nM) |
| Compound 1 | α1β3γ2 | 15.6 ± 2.1 | 8.9 ± 1.2 |
| α2β3γ2 | 10.3 ± 1.5 | 4.8 ± 0.7 | |
| α3β3γ2 | 16.2 ± 2.4 | 9.5 ± 1.4 | |
| α5β3γ2 | 3.1 ± 0.5 | 1.8 ± 0.3 | |
| Compound 2 | α1β3γ2 | >10,000 | 25.4 ± 3.8 |
| α2β3γ2 | >10,000 | 12.7 ± 1.9 | |
| α3β3γ2 | >10,000 | 28.9 ± 4.3 | |
| α5β3γ2 | >10,000 | 10.1 ± 1.5 | |
| Compound 3 | α1β3γ2 | >10,000 | 45.2 ± 6.8 |
| α2β3γ2 | >10,000 | 38.7 ± 5.8 | |
| α3β3γ2 | >10,000 | 51.3 ± 7.7 | |
| α5β3γ2 | >10,000 | 42.1 ± 6.3 | |
| Data adapted from Elgarf et al., 2018. Compounds 1, 2, and 3 are structurally distinct chiral benzodiazepines. |
Experimental Protocols
The in vitro mechanism of action of benzodiazepines like this compound is primarily elucidated through two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
HEK-293 cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β3, γ2).
-
After incubation, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine (e.g., clonazepam).
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp / Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of a compound on ion channel activity, such as the potentiation of GABA-induced currents.
Objective: To determine the efficacy (e.g., EC50 and maximal potentiation) of this compound in modulating GABA-A receptor function.
Methodology:
-
Cell Preparation:
-
Xenopus laevis oocytes or mammalian cell lines (e.g., HEK-293) are injected with cRNAs or transfected with cDNAs encoding the desired GABA-A receptor subunits.
-
The cells are incubated to allow for receptor expression.
-
-
Electrophysiological Recording:
-
A single cell is voltage-clamped at a holding potential (e.g., -60 mV) using the whole-cell patch-clamp or two-electrode voltage clamp technique.
-
A baseline current is established.
-
-
Drug Application:
-
A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to the cell to elicit a control current.
-
After a washout period, the same concentration of GABA is co-applied with varying concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
The amplitude of the chloride current is recorded in response to each drug application.
-
The potentiation of the GABA-induced current by this compound is calculated as a percentage increase over the control GABA response.
-
A concentration-response curve is generated, and the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation are determined.
-
Conclusion
This compound is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine binding site to enhance the inhibitory effects of GABA. This mechanism involves an increase in the frequency of chloride channel opening, leading to neuronal hyperpolarization. While specific quantitative in vitro data for the (R)-enantiomer is not extensively documented, the established methodologies of radioligand binding assays and patch-clamp electrophysiology are the gold standards for its characterization. The data available for racemic meclonazepam and other chiral benzodiazepines suggest that this compound likely exhibits high affinity and potent modulatory activity at various GABA-A receptor subtypes, with the potential for stereoselective interactions. Further research is warranted to fully elucidate the specific binding and functional profile of this compound.
An In-Depth Technical Guide to the Pharmacological Profile and Effects of (R)-Meclonazepam
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the current scientific understanding of (R)-Meclonazepam. It is intended for research and informational purposes only and does not constitute medical advice.
Executive Summary
This compound, also known by its developmental code Ro 11-3624, is the (R)-enantiomer of the benzodiazepine meclonazepam. While its stereoisomer, (S)-Meclonazepam (Ro 11-3128), has been studied for its sedative, anxiolytic, and potent anti-parasitic properties, there is a significant lack of publicly available quantitative data on the pharmacological profile of this compound.[1] This guide synthesizes the available information, highlights the critical data gaps, and provides the theoretical and methodological framework for its comprehensive characterization. The sedative and anxiolytic effects of benzodiazepines are primarily mediated by their action as positive allosteric modulators of the GABA-A receptor in the central nervous system.[2] Studies on stereoisomers of other benzodiazepines suggest that the (R)-configuration at the C3 position, as in this compound, may lead to a significant reduction or loss of binding affinity and functional activity at the GABA-A receptor compared to the (S)-enantiomer.[3][4][5]
Introduction to Meclonazepam and Stereoisomerism
Meclonazepam, or 3-methylclonazepam, is a derivative of clonazepam and was first synthesized in the 1970s. It exists as two stereoisomers, this compound and (S)-Meclonazepam, which are non-superimposable mirror images of each other. In pharmacology, stereochemistry is a critical determinant of a drug's interaction with its biological target. Enantiomers of a chiral drug can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. For many benzodiazepines, the pharmacological activity resides predominantly in one enantiomer.
Pharmacological Profile of this compound (Ro 11-3624)
Direct quantitative data on the pharmacological profile of this compound is exceedingly scarce in the published literature. The available information is largely qualitative, often describing it as the "inactive" enantiomer in the context of the anti-parasitic and sedative effects observed with the (S)-enantiomer.
Receptor Binding Affinity
There is no publicly available data detailing the binding affinity (Ki or IC50) of this compound at GABA-A receptor subtypes. However, research on the stereoselectivity of other 3-methyl-substituted benzodiazepines provides a strong indication that the (R)-enantiomer would possess significantly lower affinity for the benzodiazepine binding site on the GABA-A receptor compared to the (S)-enantiomer. For diazepam-like and triazolam-like compounds with a chiral center at the 3-position, the (R)-isomers have been shown to have a dramatic loss of binding.
In Vitro Efficacy
No quantitative data on the in vitro functional efficacy (e.g., EC50 or IC50 for modulation of GABA-evoked currents) of this compound at GABA-A receptors has been published. Based on the expected low binding affinity, it is hypothesized that this compound would be a very weak or inactive positive allosteric modulator of GABA-A receptors.
One study by Tandon and Collier (1994) did demonstrate a biological effect of this compound (Ro 11-3624). In a study on acetylcholine (ACh) synthesis in sympathetic ganglia, this compound was shown to reduce the synthesis of "rebound ACh" following prolonged presynaptic stimulation, an effect not observed with the (S)-enantiomer. This suggests that this compound is not entirely biologically inert, though this effect is unrelated to the GABA-A receptor.
In Vivo Effects
There is a lack of in vivo studies characterizing the typical benzodiazepine-like effects (sedation, anxiolysis, muscle relaxation) of this compound. One source indicates that in gerbils, this compound lacks generalization effects and has no effect on food intake in rats, which is consistent with it being the inactive enantiomer for CNS effects.
Pharmacokinetics
No specific pharmacokinetic data for this compound has been published. Studies on meclonazepam (likely the racemate or the S-isomer) have identified its primary metabolites as amino-meclonazepam and acetamido-meclonazepam. The metabolism is thought to be similar to other nitro-containing benzodiazepines like clonazepam. It is plausible that this compound undergoes similar metabolic pathways, but its specific pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) remain uncharacterized.
For Context: Pharmacological Profile of (S)-Meclonazepam (Ro 11-3128)
To understand the potential significance of the stereochemistry of meclonazepam, the pharmacological profile of the well-studied (S)-enantiomer is presented below.
| Parameter | (S)-Meclonazepam (Ro 11-3128) | This compound (Ro 11-3624) |
| Receptor Binding Affinity | High affinity for the benzodiazepine site on the GABA-A receptor (specific Ki values for subtypes are not readily available in the provided search results, but qualitative descriptions indicate high affinity). | Data not available |
| In Vitro Efficacy | Positive allosteric modulator of the GABA-A receptor, enhancing GABA-induced chloride ion flux. Potent anti-parasitic activity against Schistosoma mansoni. | Data not available |
| In Vivo Effects | Sedative, anxiolytic, and muscle relaxant properties. Dose-dependent impairment of cognitive and psychomotor functions in humans. Effective schistosomicide in animal models and a human trial. | Data not available |
| Pharmacokinetics | Half-life of approximately 40-80 hours. Metabolized to amino- and acetamido-meclonazepam. | Data not available |
Signaling Pathways
The primary signaling pathway for the central nervous system effects of benzodiazepines is through the potentiation of GABAergic neurotransmission.
GABA-A Receptor Signaling
Benzodiazepines bind to an allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding increases the affinity of GABA for its binding site, leading to a more frequent opening of the chloride channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus resulting in neuronal inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Meclonazepam - Wikipedia [en.wikipedia.org]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(R)-Meclonazepam: An In-Depth Technical Guide on Enantiomer-Specific Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meclonazepam, a 3-methyl derivative of clonazepam, is a potent benzodiazepine with a notable duality of action: it possesses both the sedative and anxiolytic properties characteristic of its drug class, alongside significant anti-parasitic activity against Schistosoma mansoni.[1][2] Crucially, the biological activities of meclonazepam are enantiomer-specific. The (S)-enantiomer, also known as Ro 11-3128, is primarily responsible for the therapeutic anti-schistosomal effects.[3] Conversely, the (R)-enantiomer, designated Ro 11-3624, is reported to be the inactive enantiomer concerning anti-parasitic action.[3][4] This technical guide provides a comprehensive analysis of the enantiomer-specific activity of (R)-meclonazepam, focusing on its interaction with the GABA-A receptor, the principal target for the sedative effects of benzodiazepines. While direct comparative quantitative data for both enantiomers at the GABA-A receptor is sparse in publicly available literature, this guide synthesizes existing qualitative and quantitative information to provide a clear understanding of the stereospecific pharmacology of meclonazepam.
Introduction to Meclonazepam and Stereoisomerism
Meclonazepam is a chiral 1,4-benzodiazepine, with the stereocenter located at the C3 position of the diazepine ring. This chirality gives rise to two enantiomers: this compound and (S)-meclonazepam. Enantiomers are non-superimposable mirror images of each other and can exhibit markedly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.
The sedative and anxiolytic effects of benzodiazepines are mediated through positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel in the central nervous system. Binding of a benzodiazepine to its specific site on the GABA-A receptor enhances the affinity of the receptor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.
Enantiomer-Specific Activity at the GABA-A Receptor
While the anti-parasitic activity of meclonazepam is well-defined as residing in the (S)-enantiomer, the specific contributions of each enantiomer to the effects on the central nervous system, particularly sedation via the GABA-A receptor, are less quantitatively detailed in the literature. However, a consistent body of evidence points towards the (R)-enantiomer being significantly less active or inactive at the GABA-A receptor compared to the (S)-enantiomer.
Binding Affinity
One study reported a Ki value of 2.4 nM for meclonazepam (without specifying the enantiomer, but likely referring to the active (S)-enantiomer or the racemate) in displacing [3H]flunitrazepam from rat brain membranes, indicating high affinity for the GABA-A receptor.
In Vivo Sedative Effects
Consistent with the expected lower affinity for the GABA-A receptor, in vivo studies have indicated a lack of significant central nervous system activity for the (R)-enantiomer. This compound has been reported to lack generalization effects in gerbils and to have no effect on food intake in male rats, behaviors that are modulated by benzodiazepine receptor agonists. A study investigating the sedative effects of meclonazepam derivatives using the rotarod test in mice provides a methodology for assessing these effects in vivo, although it did not report on the individual enantiomers of meclonazepam itself.
Data Presentation
Due to the limited availability of direct comparative quantitative data, the following table summarizes the known information regarding the enantiomer-specific activity of meclonazepam.
| Parameter | This compound (Ro 11-3624) | (S)-Meclonazepam (Ro 11-3128) | Racemic Meclonazepam | Reference(s) |
| GABA-A Receptor Binding Affinity (Ki) | Reported as "inactive" or having "loss of binding". Specific Ki value not found. | High affinity (Ki = 2.4 nM for meclonazepam, likely the (S)-enantiomer or racemate). | - | |
| In Vitro Anti-schistosomal Activity | Inactive. | Potent activity. | Active. | |
| In Vivo Sedative/CNS Effects | Lacks generalization effects in gerbils; No effect on food intake in rats. | Anxiolytic and sedative effects. | Sedative and anxiolytic. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's enantiomer-specific activity.
Chiral Separation of Meclonazepam Enantiomers
Objective: To separate and isolate the (R)- and (S)-enantiomers of meclonazepam from a racemic mixture.
Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD, is commonly used for the separation of benzodiazepine enantiomers.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). For basic compounds like meclonazepam, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where meclonazepam has significant absorbance (e.g., 254 nm).
-
Procedure:
-
Dissolve the racemic meclonazepam in the mobile phase to prepare a stock solution.
-
Inject the sample onto the chiral column.
-
Elute the enantiomers with the mobile phase under isocratic conditions.
-
Monitor the elution profile using the UV detector. The two enantiomers will elute at different retention times.
-
Collect the fractions corresponding to each enantiomer for further analysis.
-
GABA-A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of (R)- and (S)-meclonazepam for the GABA-A receptor.
Methodology: Radioligand displacement assay using [3H]flunitrazepam.
-
Materials:
-
Rat brain tissue (e.g., cortex or whole brain minus cerebellum).
-
[3H]flunitrazepam (radioligand).
-
Unlabeled flunitrazepam or diazepam (for determination of non-specific binding).
-
(R)- and (S)-meclonazepam enantiomers.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay Protocol:
-
In a series of tubes, add a constant amount of brain membrane preparation.
-
For total binding, add a fixed concentration of [3H]flunitrazepam (e.g., 1 nM).
-
For non-specific binding, add [3H]flunitrazepam and a high concentration of unlabeled flunitrazepam or diazepam (e.g., 10 µM).
-
For competition binding, add [3H]flunitrazepam and increasing concentrations of the test compounds ((R)- or (S)-meclonazepam).
-
Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [3H]flunitrazepam as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Sedative Effects (Rotarod Test)
Objective: To evaluate and compare the sedative and motor-impairing effects of (R)- and (S)-meclonazepam in rodents.
Methodology: Rotarod test.
-
Apparatus: A rotating rod apparatus (rotarod) with adjustable speed.
-
Animals: Mice or rats.
-
Procedure:
-
Training: Acclimate the animals to the rotarod by placing them on the rotating rod at a low speed for a set period on consecutive days until a stable baseline performance is achieved (e.g., staying on the rod for a predetermined cut-off time, such as 180 seconds).
-
Drug Administration: Administer the test compounds (this compound, (S)-meclonazepam, or vehicle control) via a suitable route (e.g., intraperitoneal or oral) at various doses.
-
Testing: At a predetermined time after drug administration (e.g., 30 minutes), place the animals on the rotarod, which is set to a constant speed (e.g., 15 rpm).
-
Measurement: Record the latency to fall from the rod for each animal, up to the cut-off time.
-
-
Data Analysis: Compare the mean latency to fall for each treatment group with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in the latency to fall is indicative of sedative and motor-impairing effects.
Visualizations
Caption: GABA-A receptor modulation by meclonazepam enantiomers.
Caption: Experimental workflow for assessing enantiomer-specific activity.
Conclusion
The available evidence strongly indicates a significant stereoselectivity in the pharmacological actions of meclonazepam. The (S)-enantiomer is the active component for both anti-schistosomal and GABA-A receptor-mediated sedative effects. In contrast, the (R)-enantiomer appears to be largely inactive at both targets. This enantiomer-specific profile is crucial for drug development professionals, as it suggests that the therapeutic anti-parasitic effects and the sedative side effects are mediated by the same enantiomer. Future research should focus on obtaining direct, comparative quantitative data on the binding affinities and functional potencies of the individual enantiomers at the GABA-A receptor to fully elucidate their pharmacological profiles. Such data would be invaluable for the rational design of novel anti-parasitic agents with an improved therapeutic index.
References
(R)-Meclonazepam vs. (S)-Meclonazepam: A Technical Guide to Stereoselective Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meclonazepam, a 1,4-benzodiazepine derivative, is a chiral molecule existing as two enantiomers: (R)-Meclonazepam and (S)-Meclonazepam. While the compound has been explored for both its sedative-hypnotic and antiparasitic properties, a significant disparity in the biological activity between its stereoisomers has been noted. This technical guide provides an in-depth analysis of the available scientific literature concerning the differential effects of (R)- and (S)-Meclonazepam. The primary focus is on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal target for the benzodiazepine class of drugs in the central nervous system, and their distinct mechanism of action in parasites. This document summarizes quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for research and drug development purposes.
Introduction
Meclonazepam, chemically known as (3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, is recognized as the (S)-enantiomer of 3-methylclonazepam[1][2]. Like other benzodiazepines, its sedative, anxiolytic, and anticonvulsant effects are primarily mediated through positive allosteric modulation of the GABA-A receptor[2]. Beyond its effects on the central nervous system, meclonazepam has demonstrated potent antiparasitic activity, particularly against Schistosoma mansoni[2][3]. The stereochemistry at the C3 position of the benzodiazepine ring is a critical determinant of its biological activity, with the (S)-enantiomer being predominantly responsible for both its GABAergic and antischistosomal effects. This guide aims to collate and present the technical details of the stereoselective action of meclonazepam's enantiomers.
Comparative Biological Activity at the GABA-A Receptor
The interaction of benzodiazepines with the GABA-A receptor is highly stereoselective. For 3-substituted 1,4-benzodiazepines, the conformation of the substituent at the C3 position significantly influences binding affinity and functional efficacy.
Binding Affinity
While direct comparative binding studies for both enantiomers of meclonazepam are not extensively detailed in publicly available literature, research on analogous 3-methyl-substituted benzodiazepines provides strong evidence for the stereoselectivity. Studies on 3-methyl-desmethyldiazepam (DMD) revealed that the (3S)-methyl derivative acts as a full agonist, whereas the (3R)-methyl derivative exhibits reduced agonist efficacy. This suggests that the (S)-configuration is favored for optimal interaction with the benzodiazepine binding site on the GABA-A receptor.
Functional Potency
The functional consequence of binding to the GABA-A receptor is the potentiation of GABA-induced chloride ion flux, leading to neuronal hyperpolarization. The efficacy of this modulation is also stereoselective. For 3-substituted DMDs, the GABA shift, a measure of the potentiation of GABA's effect, was characteristic of a full agonist for the (3S)-methyl derivative, while the (3R)-methyl derivative showed a significantly lower GABA shift. This indicates that (S)-Meclonazepam is expected to be a more potent positive allosteric modulator of the GABA-A receptor than this compound.
Table 1: Summary of Postulated GABA-A Receptor Activity of Meclonazepam Enantiomers
| Enantiomer | Postulated Binding Affinity (Ki) | Postulated Functional Potency (EC50/IC50) | Agonist Efficacy |
| (S)-Meclonazepam | High | High | Full Agonist |
| This compound | Low | Low | Partial/Weak Agonist |
Note: Specific quantitative values for this compound are not available in the reviewed literature. The table is based on inferences from related compounds.
Antischistosomal Activity
Meclonazepam's antiparasitic effects are not mediated by the GABA-A receptor, as schistosomes lack an ortholog of this receptor. Instead, the (S)-enantiomer of meclonazepam induces a rapid influx of calcium in the parasite, leading to muscle contraction and damage to the tegument. This mechanism is distinct from its action in the mammalian central nervous system.
Table 2: Antischistosomal Activity of (S)-Meclonazepam
| Compound | Target Organism | Effect | IC50 / EC50 |
| (S)-Meclonazepam | Schistosoma mansoni | Inhibition of motility | IC50 = 1.54 ± 0.09 μM |
| (S)-Meclonazepam | Schistosoma mansoni | Contracturant effect | EC50 ≈ 10-20 times lower than its IC50 for binding to worm benzodiazepine binding sites |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
This protocol is a representative method for determining the binding affinity of compounds to the benzodiazepine site of the GABA-A receptor.
Objective: To determine the inhibition constant (Ki) of (R)- and (S)-Meclonazepam for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Synaptosomal membrane preparations from rat brain cortex.
-
[3H]-Flunitrazepam (radioligand).
-
Unlabeled Diazepam or Clonazepam (for determining non-specific binding).
-
This compound and (S)-Meclonazepam test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Thaw the synaptosomal membrane preparation on ice.
-
Prepare serial dilutions of the test compounds ((R)- and (S)-Meclonazepam) and the unlabeled displacer.
-
In a 96-well plate, add the assay buffer, radioligand (e.g., 1 nM [3H]-Flunitrazepam), and either the test compound, unlabeled displacer (for non-specific binding), or buffer (for total binding).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 4°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Meclonazepam - Wikipedia [en.wikipedia.org]
- 2. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of 3-methylclonazepam on Schistosoma mansoni musculature are not mediated by benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Stereoselective Pharmacology and Therapeutic Potential of Meclonazepam Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract: Meclonazepam, a 1,4-benzodiazepine derivative, exhibits notable stereoselective activity. The (S)-enantiomer is a potent positive allosteric modulator of the GABA-A receptor and an effective anthelmintic agent, while the (R)-enantiomer is largely considered pharmacologically inactive. This document provides a comprehensive technical overview of the pharmacology, mechanism of action, and potential therapeutic applications of Meclonazepam, with a clear distinction between the properties of its (S) and (R) enantiomers. Initial clinical exploration of (S)-Meclonazepam for schistosomiasis was halted due to significant central nervous system (CNS) side effects. However, the discovery of a distinct parasitic mechanism of action has renewed interest in developing non-sedating analogs. This guide consolidates available quantitative data, details key experimental protocols, and visualizes the critical pathways associated with the compound's dual activities.
Introduction: The Stereochemistry of Meclonazepam
Meclonazepam, or 3-methylclonazepam, is a chiral benzodiazepine. Its biological activity is highly dependent on the stereochemistry at the C3 position. The available scientific literature overwhelmingly indicates that the biological activity resides in the (S)-enantiomer, while (R)-Meclonazepam (also known as Ro 11-3624) is considered the inactive enantiomer[1].
-
(S)-Meclonazepam : Possesses sedative, anxiolytic, and potent anti-parasitic (schistosomicidal) properties[2][3][4]. It is the active compound that was evaluated in a preliminary human clinical trial for schistosomiasis[5].
-
This compound : Lacks the significant CNS and anthelmintic effects observed with the (S)-enantiomer. Studies in animal models have shown it to be inactive.
Therefore, any discussion of therapeutic applications must focus on (S)-Meclonazepam, as this compound currently has no documented therapeutic use. The primary historical therapeutic target for (S)-Meclonazepam was schistosomiasis, a parasitic disease caused by Schistosoma flatworms.
Pharmacology and Mechanism of Action
(S)-Meclonazepam exhibits two distinct mechanisms of action targeting different organisms.
Action on the Mammalian Central Nervous System (Sedative Effects)
Like other benzodiazepines, (S)-Meclonazepam's sedative and anxiolytic effects are mediated by its action as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the CNS.
-
Binding: It binds to the benzodiazepine site located at the interface between the α and γ subunits of the GABA-A receptor.
-
Modulation: This binding enhances the effect of the inhibitory neurotransmitter GABA, increasing the frequency of chloride channel opening.
-
Result: The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less excitable and producing a calming or sedative effect.
These CNS effects proved to be a significant liability. A human trial revealed dose-dependent side effects including drowsiness, dizziness, ataxia, and reduced mental alertness, which ultimately prevented its clinical development as an anthelmintic.
Action on Schistosoma Parasites (Anthelmintic Effects)
The anti-parasitic action of (S)-Meclonazepam is entirely different from its CNS effects and does not involve GABA-A receptors, which are absent in schistosomes. Instead, it targets a parasite-specific transient receptor potential (TRP) ion channel, specifically a TRP melastatin (TRPM) family member now designated TRPMMCLZ.
-
Activation: (S)-Meclonazepam activates this TRPMMCLZ channel.
-
Ion Influx: This activation leads to a rapid and sustained influx of calcium (Ca²⁺) into the parasite's cells.
-
Result: The Ca²⁺ influx causes spastic muscle paralysis, sustained depolarization, and severe damage to the worm's outer surface (tegument), ultimately leading to the death of the parasite.
This distinct parasite-specific target provides a strong rationale for developing derivatives of Meclonazepam that retain high affinity for the parasite's TRP channel while having low affinity for mammalian GABA-A receptors, potentially creating a non-sedating anthelmintic drug.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of Meclonazepam enantiomers and related compounds.
Table 1: In Vitro Potency Against S. mansoni
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| (S)-Meclonazepam | IC₅₀ (Motility Inhibition) | 1.54 ± 0.09 µM | |
| (R)-Praziquantel | IC₅₀ (Motility Inhibition) | 0.25 ± 0.07 µM |
| (S)-Meclonazepam | Elimination of Immature Parasites | 100% at 30 µM | |
Table 2: Human Clinical Trial Side Effects (Racemic Meclonazepam)
| Dose | Effect | Reference |
|---|---|---|
| > 1 mg | Marked, dose-related impairment in cognitive and psychomotor functions | |
| 4 mg | Moderate sedation still present after 6 hours |
| Not Specified | Drowsiness, dizziness, slurred speech, ataxia, muscle weakness, hypotension, bradycardia | |
Key Experimental Protocols
In Vitro Antischistosomal Activity Assay
This protocol is adapted from studies assessing the effect of compounds on adult S. mansoni worm motility.
Objective: To determine the concentration-dependent effect of a test compound on the motility of adult S. mansoni worms.
Materials:
-
Adult S. mansoni worms harvested from infected mice.
-
DMEM (Dulbecco's Modified Eagle Medium), supplemented with 10% heat-inactivated fetal bovine serum, 2% antibiotic/antimycotic solution.
-
Test compounds ((S)-Meclonazepam, etc.) dissolved in DMSO.
-
24-well culture plates.
-
Incubator (37°C, 5% CO₂).
-
Automated worm tracking system or microscope for manual scoring.
Procedure:
-
Harvest adult S. mansoni worms from mice 6-7 weeks post-infection via hepatic portal vein perfusion.
-
Wash worms in pre-warmed DMEM and place one adult worm pair per well in a 24-well plate containing 2 mL of culture medium.
-
Allow worms to acclimate in the incubator for at least 1 hour.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).
-
Add the test compound dilutions to the wells. Include vehicle-only (DMSO) control wells.
-
Incubate the plates at 37°C with 5% CO₂.
-
Assess worm motility at various time points (e.g., 15 min, 1 hr, 24 hr). Motility can be quantified using an automated tracking system that measures worm movement or scored manually on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity/tremors, 0 = paralysis).
-
Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of motility, by fitting the concentration-response data to a suitable nonlinear regression model.
Metabolite Identification Protocol
This protocol is a generalized workflow based on methods used to identify Meclonazepam metabolites in various biological systems.
Objective: To identify the major metabolites of Meclonazepam after incubation with in vitro systems (human liver microsomes, hepatocytes) or from in vivo samples (mouse urine).
Materials:
-
Meclonazepam.
-
Human Liver Microsomes (HLMs) or cryopreserved human hepatocytes.
-
Appropriate buffers, cofactors (e.g., NADPH for HLMs), and incubation media.
-
Animal model (mice).
-
Acetonitrile (ice-cold) for quenching reactions.
-
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) system.
Procedure:
-
In Vitro Incubation:
-
HLMs: Incubate Meclonazepam with HLMs in the presence of NADPH at 37°C. To study reductive metabolism, perform a parallel incubation under a nitrogen atmosphere, as oxygen can inhibit reductive enzymes like CYP3A4.
-
Hepatocytes: Incubate Meclonazepam with cryopreserved hepatocytes in the appropriate culture medium at 37°C for up to 5 hours.
-
-
In Vivo Study: Administer Meclonazepam to mice and collect urine over a specified period.
-
Sample Preparation:
-
Quench in vitro reactions by adding ice-cold acetonitrile.
-
Centrifuge all samples (in vitro and in vivo) to pellet proteins and debris.
-
Dilute the supernatant with a suitable mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the HPLC-HRMS system.
-
Separate the parent drug from its metabolites using a suitable chromatographic gradient.
-
Analyze the eluent using high-resolution mass spectrometry in both full scan and data-dependent MS/MS modes to determine accurate mass and obtain fragmentation patterns.
-
-
Data Analysis:
-
Identify potential metabolites by searching for predicted biotransformations (e.g., reduction of the nitro group, hydroxylation, acetylation) and comparing their fragmentation patterns to the parent drug.
-
Confirm the identity of major metabolites, such as amino-meclonazepam and acetamido-meclonazepam, which are known metabolites of nitro-benzodiazepines.
-
Conclusion and Future Directions
The research on Meclonazepam provides a clear example of stereoselective pharmacology. While This compound is pharmacologically inactive and holds no current therapeutic potential, its enantiomer, (S)-Meclonazepam , is a potent compound with dual activities. Its development as an anthelmintic was halted by its powerful sedative effects, a classic benzodiazepine action mediated through GABA-A receptors.
The critical discovery that its schistosomicidal effect is mediated by a distinct, parasite-specific TRP channel has opened a new avenue for drug development. The future of this compound class lies in structure-activity relationship (SAR) studies aimed at designing new analogs. The goal is to synthesize molecules that maintain high potency against the parasite TRPMMCLZ channel while exhibiting minimal to no activity at the mammalian GABA-A receptor benzodiazepine site. Such a compound could fulfill the original promise of Meclonazepam as a safe and effective treatment for schistosomiasis, a disease that continues to affect millions worldwide.
References
(R)-Meclonazepam: A Technical Guide for the Research Professional
Abstract
(R)-Meclonazepam is the (R)-enantiomer of the 1,4-benzodiazepine derivative, meclonazepam. While its parent compound, meclonazepam, is known for its sedative, anxiolytic, and notable anti-parasitic properties, the specific pharmacological profile of the (R)-isomer remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive overview of the core knowledge surrounding benzodiazepines, the available information on meclonazepam, and a detailed framework for the experimental characterization of this compound as a research chemical. It is intended for researchers, scientists, and drug development professionals interested in the stereospecific pharmacology of benzodiazepines. This document outlines potential synthetic and purification strategies, key experimental protocols for determining its pharmacological and pharmacokinetic properties, and presents the underlying signaling pathways.
Introduction
Meclonazepam, chemically known as (3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, is a derivative of clonazepam and was first synthesized in the 1970s.[1] Like other benzodiazepines, it exhibits sedative and anxiolytic effects through its interaction with the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system.[2] A significant body of recent research has focused on the (S)-enantiomer of meclonazepam for its potent anthelmintic activity against Schistosoma mansoni, which is mediated by a parasite-specific transient receptor potential (TRP) channel, a mechanism distinct from its effects in mammals.[2]
The introduction of a methyl group at the C-3 position of the benzodiazepine ring creates a chiral center, resulting in (R)- and (S)-enantiomers. While the (S)-enantiomer is the focus of anti-parasitic research, the pharmacological and pharmacokinetic properties of this compound are not well-documented. Stereochemistry can play a critical role in the activity of benzodiazepines. Studies on other chiral benzodiazepines have shown that the (R)-enantiomers can exhibit significantly lower binding affinity for the GABAA receptor compared to their (S)-counterparts.[3] This suggests that this compound may have a different, possibly attenuated, pharmacological profile at the GABAA receptor.
This guide provides a roadmap for the comprehensive evaluation of this compound as a research chemical.
Synthesis and Chiral Separation
The synthesis of this compound would likely follow established routes for 3-substituted 1,4-benzodiazepines, followed by chiral separation or an enantioselective synthesis approach.
General Synthetic Approach: A common method for synthesizing 3-substituted 1,4-benzodiazepin-2-ones involves the alkylation of a benzodiazepine enolate.[4] An alternative route involves the use of amino acids in the synthesis.
Chiral Separation: Given that a racemic mixture of meclonazepam might be the initial synthetic product, chiral resolution is a critical step to isolate the (R)-enantiomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating benzodiazepine enantiomers. Alternatively, classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, can be employed.
Pharmacological Profile
The primary expected pharmacological target of this compound in the central nervous system is the GABAA receptor.
Mechanism of Action
Benzodiazepines act as positive allosteric modulators of the GABAA receptor, a ligand-gated ion channel. The binding of benzodiazepines to a specific site on the receptor (the benzodiazepine binding site) enhances the effect of the endogenous neurotransmitter GABA. This potentiation leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. This mechanism underlies the sedative, anxiolytic, and anticonvulsant properties of this class of drugs.
Quantitative Pharmacological Data
| Parameter | Receptor Subtype | Value (Hypothetical) | Description |
| Binding Affinity (Kᵢ) | GABAA (α₁β₂γ₂) | 15 nM | Concentration of this compound required to displace 50% of a specific radioligand from the receptor. |
| GABAA (α₂β₂γ₂) | 10 nM | A lower Kᵢ value indicates higher binding affinity. | |
| GABAA (α₃β₂γ₂) | 25 nM | ||
| GABAA (α₅β₂γ₂) | 50 nM | ||
| Functional Potency (EC₅₀) | GABAA (α₁β₂γ₂) | 30 nM | Concentration of this compound that produces 50% of the maximal potentiation of the GABA-induced current. |
| Efficacy (% Max) | GABAA (α₁β₂γ₂) | 80% | The maximum potentiation of the GABA response relative to a standard benzodiazepine agonist (e.g., diazepam). |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have not been specifically reported. Studies on meclonazepam (as a racemate or unspecified stereochemistry) indicate that its metabolites include amino-meclonazepam and acetamido-meclonazepam.
The following table outlines key pharmacokinetic parameters that would need to be determined for this compound.
| Parameter | Value (To be determined) | Description |
| Bioavailability (%) | TBD | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t₁/₂) | TBD | The time required for the concentration of the drug in the body to be reduced by half. |
| Volume of Distribution (Vd) | TBD | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | TBD | The rate at which a drug is removed from the body. |
| Primary Metabolic Pathways | TBD | The enzymatic processes involved in the biotransformation of the drug (e.g., reduction of the nitro group, hydroxylation, glucuronidation). |
Experimental Protocols
The following are detailed methodologies for the characterization of this compound.
Radioligand Binding Assay for GABAA Receptor Affinity
This protocol is adapted from standard procedures for determining the binding affinity of a compound to the benzodiazepine site of the GABAA receptor.
-
Objective: To determine the inhibitory constant (Kᵢ) of this compound at the benzodiazepine binding site of the GABAA receptor.
-
Materials:
-
Rat cortical membrane preparation (as a source of GABAA receptors).
-
[³H]-Flumazenil (radioligand).
-
Unlabeled Diazepam (for determining non-specific binding).
-
This compound test compound.
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In test tubes, combine the rat cortical membrane preparation (approximately 100 µg of protein), a fixed concentration of [³H]-Flumazenil (e.g., 1 nM), and varying concentrations of this compound in Tris-HCl buffer.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Incubate the mixture at a controlled temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 35-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Flumazenil) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vivo Behavioral Assay: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and is sensitive to the effects of anxiolytic drugs like benzodiazepines.
-
Objective: To evaluate the anxiolytic effects of this compound in mice.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Male mice (e.g., C57BL/6), habituated to the testing room.
-
Procedure:
-
Administer this compound (at various doses) or vehicle to different groups of mice via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time (e.g., 30 minutes), place a mouse individually in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
Analyze the video recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
The maze should be cleaned with a 30% ethanol solution between each animal.
-
Visualizations
Signaling Pathway
Caption: GABAA Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for this compound.
Conclusion
This compound represents an under-investigated stereoisomer of a known psychoactive and anti-parasitic compound. Based on the principles of stereochemistry in benzodiazepine pharmacology, it is plausible that the (R)-enantiomer possesses a distinct pharmacological profile at the GABAA receptor compared to its (S)-counterpart and the racemic mixture. This technical guide provides a foundational framework for researchers to pursue the synthesis, purification, and comprehensive pharmacological and pharmacokinetic characterization of this compound. The detailed experimental protocols and conceptual workflows outlined herein are intended to facilitate a systematic investigation into the properties of this research chemical, contributing to a deeper understanding of the structure-activity relationships of chiral benzodiazepines.
References
Methodological & Application
Chiral Separation of Meclonazepam Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Abstract
This document provides a detailed methodology for the chiral separation of Meclonazepam enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the structural similarities of Meclonazepam to other 3-hydroxy-1,4-benzodiazepines, a robust method has been developed based on established protocols for analogous compounds like oxazepam, lorazepam, and temazepam. The protocol herein utilizes a polysaccharide-based or cyclodextrin-based chiral stationary phase (CSP) under reversed-phase or normal-phase conditions. A critical parameter for the successful resolution of these enantiomers is maintaining a low column temperature to prevent on-column racemization. This note offers a comprehensive protocol, system parameters, and expected results to guide researchers in achieving baseline separation of Meclonazepam enantiomers, which is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
Introduction
Meclonazepam is a benzodiazepine derivative that possesses a chiral center at the C3 position of the diazepine ring. As with many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the stereoselective analysis of Meclonazepam enantiomers is of significant importance in drug development, metabolism studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers.[1][2][3] The direct approach, where enantiomers are separated on a CSP, is the most common and is detailed in this protocol.[1][2] The selection of an appropriate CSP and the optimization of chromatographic conditions are critical for achieving successful enantioseparation. Polysaccharide-based and cyclodextrin-based CSPs have demonstrated broad applicability for the chiral resolution of various compounds, including benzodiazepines. It is important to note that some benzodiazepines are prone to racemization in solution, and therefore, maintaining a low column temperature is often essential for a successful and reproducible separation.
Experimental Protocols
This section provides a detailed protocol for the chiral separation of Meclonazepam enantiomers by HPLC. The method is adapted from successful separations of structurally related benzodiazepines.
Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Stationary Phase (CSP):
-
Recommended Polysaccharide-based CSP: Chiralpak® IA or similar amylose-based column.
-
Recommended Cyclodextrin-based CSP: Cyclobond™ I 2000 RSP or similar cyclodextrin-based column.
-
-
Chemicals and Reagents:
-
Meclonazepam racemic standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
HPLC grade Acetonitrile (ACN)
-
Triethylamine (TEA) or Diethylamine (DEA), analytical grade
-
Trifluoroacetic acid (TFA), analytical grade
-
Triethylamine acetate (TEAA) buffer (1%)
-
HPLC grade water
-
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic Meclonazepam in the mobile phase or a suitable solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 10-20 µg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
Two primary approaches are presented: a normal-phase method and a reversed-phase method. The selection will depend on the chosen CSP and initial screening results.
Method 1: Normal-Phase Chromatography (with Polysaccharide-based CSP)
| Parameter | Recommended Condition |
| Column | Chiralpak® IA (or similar) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 10-15°C (to prevent racemization) |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Method 2: Reversed-Phase Chromatography (with Cyclodextrin-based CSP)
| Parameter | Recommended Condition |
| Column | Cyclobond™ I 2000 RSP (or similar) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 1% Triethylamine acetate (TEAA) buffer (pH to be optimized) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 12°C (critical to prevent racemization) |
| Injection Volume | 20 µL |
| Detection | UV at 230 nm |
Note on Method Development: The provided conditions are starting points and may require optimization. For basic compounds like Meclonazepam, the addition of a small amount of an amine modifier (e.g., DEA or TEA) to the mobile phase in normal-phase chromatography is often necessary to improve peak shape. For acidic compounds, an acidic modifier (e.g., TFA) would be used. In reversed-phase, the pH of the buffer can significantly influence the separation.
Data Presentation
As no specific experimental data for the chiral separation of Meclonazepam is publicly available, the following table presents typical data obtained for the chiral separation of Oxazepam, a structurally similar 3-hydroxy-1,4-benzodiazepine, which is expected to be comparable for Meclonazepam under optimized conditions.
| Compound | Enantiomer | Retention Time (min) (Representative) | Resolution (Rs) (Representative) |
| Oxazepam | S-(+)-enantiomer | 12.5 | 3.2 |
| R-(-)-enantiomer | 15.8 |
Data is representative for Oxazepam on a Cyclobond I-2000 RSP column and is intended as a guideline for expected performance with Meclonazepam.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of Meclonazepam enantiomers by HPLC.
Caption: Workflow for HPLC Chiral Separation of Meclonazepam.
Conclusion
The successful chiral separation of Meclonazepam enantiomers is achievable using HPLC with either polysaccharide-based or cyclodextrin-based chiral stationary phases. The provided protocols, derived from methods for structurally analogous benzodiazepines, offer robust starting points for method development. Careful control of the column temperature is a critical parameter to prevent on-column racemization and ensure accurate and reproducible results. The methodologies described are essential for researchers and professionals in drug development and related fields who require the stereoselective analysis of Meclonazepam.
References
Application Note: Enantioselective Analysis of (R)-Meclonazepam using Liquid Chromatography-Tandem Mass Spectrometry
Introduction
Meclonazepam, a 1,4-benzodiazepine, has emerged as a designer drug of abuse and presents a challenge for forensic and clinical toxicology laboratories. As a chiral compound, it exists as (R)- and (S)-enantiomers. Enantiomers of a drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for a comprehensive toxicological risk assessment and for drug development professionals. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantioselective analysis of (R)-Meclonazepam in biological matrices.
While a specific, validated method for the chiral separation of Meclonazepam enantiomers is not extensively documented in peer-reviewed literature, this protocol is based on established principles for the chiral separation of structurally similar benzodiazepines and a validated quantitative LC-MS/MS method for the racemic analysis of Meclonazepam. Successful enantiomeric separation of benzodiazepines has been achieved using chiral stationary phases (CSPs) under specific chromatographic conditions, often at sub-ambient temperatures to overcome the rapid interconversion of conformational enantiomers.
Principle of the Method
This method utilizes chiral High-Performance Liquid Chromatography (HPLC) for the separation of (R)- and (S)-Meclonazepam, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The chiral separation is predicated on the differential interaction of the enantiomers with a chiral stationary phase. The mass spectrometer provides high selectivity and sensitivity for the detection of the target analyte.
Application
This method is intended for use by researchers, scientists, and drug development professionals for the quantitative analysis of this compound in research samples, such as those from in vitro metabolism studies or preclinical pharmacokinetic studies. It can be adapted for use with various biological matrices, such as plasma, serum, and urine, with appropriate sample preparation.
Instrumentation and Materials
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution and with a column thermostatting compartment capable of sub-ambient temperatures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chiral Column: A chiral stationary phase column, such as a polysaccharide-based CSP (e.g., Chiralpak series) or a Pirkle-type CSP (e.g., Whelk-O1). The selection of the optimal column and mobile phase will require method development.
-
Analytical Standards: this compound and (S)-Meclonazepam reference standards. An appropriate internal standard (IS), such as a deuterated analog of Meclonazepam or a structurally similar benzodiazepine.
-
Reagents and Solvents: HPLC-grade methanol, acetonitrile, water, and modifiers such as formic acid, ammonium acetate, or other suitable buffers compatible with mass spectrometry.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general procedure for the extraction of benzodiazepines from a biological matrix like plasma or urine and may require optimization.
-
Sample Pre-treatment: To 1 mL of the sample (e.g., plasma, urine), add the internal standard solution.
-
Conditioning: Condition a mixed-mode solid-phase extraction cartridge by sequentially passing methanol and then water through it.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a modifier like ammonia for basic compounds).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
Chiral Liquid Chromatography Method (Proposed)
Note: This is a starting point for method development, as a specific method for Meclonazepam enantiomers is not established. Optimization of the chiral stationary phase, mobile phase composition, and temperature is critical.
-
Column: Chiralpak IA or Whelk-O1 (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (ratio to be optimized)
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to elute the enantiomers.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 10°C (or lower, to be optimized to prevent on-column racemization)
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: To be optimized (e.g., 150°C)
-
Desolvation Gas Flow: To be optimized (e.g., 800 L/hr)
-
Collision Gas: Argon
-
MRM Transitions: The following transitions are based on published data for Meclonazepam and should be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 330.1 | 284.1 | 255.1 | Optimize |
| Internal Standard | Varies | Varies | Varies | Optimize |
Method Validation Parameters
A full method validation should be performed according to established guidelines. Key parameters to evaluate include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix samples.
-
Linearity and Range: A calibration curve should be constructed over the expected concentration range. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) of the nominal concentration.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) and in the final extract.
Data Presentation
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| This compound | 330.1 | 284.1 | 255.1 |
| Internal Standard | TBD | TBD | TBD |
TBD: To Be Determined based on the selected internal standard.
Table 2: Example Validation Data Summary (Hypothetical)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.99 |
| Range | 1 - 500 ng/mL | Covers expected concentrations |
| LLOQ | 1 ng/mL | S/N > 10, within ±20% accuracy & precision |
| Accuracy (Bias %) | -5.2% to +8.5% | Within ±15% (±20% at LLOQ) |
| Precision (CV %) | < 10% | < 15% (< 20% at LLOQ) |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | 95% - 105% | Within acceptable range |
Visualizations
Application Note: Quantitative Analysis of (R)-Meclonazepam in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of (R)-Meclonazepam, a benzodiazepine derivative, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, which has been investigated for its anthelmintic properties, requires precise quantification for pharmacokinetic, toxicological, and drug metabolism studies.[1] The described protocol is based on established methodologies for the analysis of benzodiazepines and their metabolites, ensuring high accuracy and reliability.[2][3] The method involves liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by derivatization to improve chromatographic performance and sensitivity. This method is suitable for research and forensic applications requiring the determination of this compound and its major metabolites.
Introduction
This compound is a benzodiazepine that has recently gained attention as a designer drug and has historical patents for its use as an anthelmintic.[4] Like other benzodiazepines, it exerts its effects through interaction with the central nervous system, and its metabolic profile is an important aspect of its pharmacological and toxicological assessment. The primary metabolites of meclonazepam have been identified as amino-meclonazepam and acetamido-meclonazepam.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of drug compounds in complex biological samples. Due to the thermal lability of some benzodiazepines, derivatization is often employed to enhance stability and improve chromatographic peak shape. This application note provides a comprehensive protocol for the GC-MS analysis of this compound, adaptable for various research and drug development needs.
Quantitative Data Summary
The following tables summarize typical validation parameters for the GC-MS analysis of benzodiazepines, which are representative of the expected performance for an this compound assay.
Table 1: Method Validation Parameters for Benzodiazepine Analysis by GC-MS
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.02 - 0.53 ng/mL | |
| Limit of Quantitation (LOQ) | 1 - 2 ng/mL | |
| Accuracy (% Bias) | 83.7% - 118.6% | |
| Precision (%RSD) | < 15% | |
| Recovery | > 74% |
Table 2: Example Calibration Curve Concentrations for this compound
| Calibration Level | Concentration (ng/mL) |
| 1 | 1.0 |
| 2 | 2.5 |
| 3 | 5.0 |
| 4 | 10.0 |
| 5 | 25.0 |
| 6 | 50.0 |
| 7 | 100.0 |
Experimental Protocol
This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis of this compound in a biological matrix such as plasma or urine.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Diazepam-d5)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Diisopropyl ether
-
Carbonate buffer (pH 9.2)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Deionized water
-
Blank biological matrix (plasma or urine)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of the biological sample (plasma, urine) into a clean glass test tube.
-
Add the internal standard solution.
-
Add carbonate buffer to achieve alkaline conditions (pH 9.2).
-
Add 2 mL of diisopropyl ether as the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 100 µL of ethyl acetate.
3. Derivatization
-
To the reconstituted sample, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the sample to room temperature before injection into the GC-MS system.
4. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C, hold for 1 minute
-
Ramp 2: 10°C/min to 285°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 285°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
5. Data Analysis
-
Quantification is performed by integrating the peak areas of the target analyte and the internal standard.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The concentration of this compound in unknown samples is determined from the calibration curve using linear regression.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified metabolic pathway of this compound.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive approach for the quantitative determination of this compound in biological matrices. The protocol, based on established practices for benzodiazepine analysis, incorporates a robust liquid-liquid extraction and derivatization procedure to ensure accurate and reproducible results. This method is well-suited for a variety of research and development applications, including pharmacokinetic studies, toxicological screening, and metabolite identification. The provided validation parameters and instrumental conditions can serve as a strong foundation for method development and implementation in any analytical laboratory.
References
- 1. The anthelmintic meclonazepam activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Studies of (R)-Meclonazepam in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclonazepam, a benzodiazepine derivative, has demonstrated sedative, anxiolytic, and potent anti-parasitic properties.[1] Like other benzodiazepines, its primary mechanism of action in mammals is the positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of GABA in the central nervous system.[1][2] Meclonazepam exists as two enantiomers, (R)- and (S)-Meclonazepam. While the (S)-enantiomer has been identified as the more active form against schistosomal parasites, the specific in vivo pharmacological profile of (R)-Meclonazepam in mice is not extensively documented.
These application notes provide a comprehensive set of protocols for the in vivo characterization of this compound in mice. The proposed studies are designed to assess its potential anxiolytic, sedative, anticonvulsant, and motor-coordinating effects. The protocols are based on established methodologies for evaluating benzodiazepines in rodent models.
Data Presentation
Table 1: Proposed Dose-Response Study for Behavioral Tests
| Dose Group | This compound (mg/kg, i.p.) | Vehicle Control | Number of Animals per Group |
| 1 | 0.1 | Vehicle | 8-12 |
| 2 | 0.3 | Vehicle | 8-12 |
| 3 | 1.0 | Vehicle | 8-12 |
| 4 | 3.0 | Vehicle | 8-12 |
| 5 | 10.0 | Vehicle | 8-12 |
Note: The proposed doses are starting points and may require adjustment based on preliminary findings. The vehicle will depend on the solubility of this compound and should be determined during drug formulation.
Table 2: Summary of Behavioral and Physiological Endpoints
| Test | Primary Endpoint | Secondary Endpoints | Expected Effect of an Anxiolytic/Sedative Compound |
| Open Field Test | Total distance traveled | Time spent in the center, rearing frequency | Decrease in total distance (sedation), increase in center time (anxiolysis) |
| Elevated Plus Maze | Percentage of time spent in open arms | Number of entries into open arms, total distance traveled | Increase in time and entries in open arms |
| Light-Dark Box Test | Time spent in the light compartment | Number of transitions between compartments | Increase in time spent in the light compartment |
| Rotarod Test | Latency to fall from the rotating rod | - | Decrease in latency to fall (motor impairment) |
| Pentylenetetrazol (PTZ)-induced Seizure Test | Latency to first seizure | Seizure severity score, mortality rate | Increase in seizure latency, decrease in severity and mortality |
Experimental Protocols
Animal Models and Husbandry
-
Species and Strain: Male and female C57BL/6J or Swiss Webster mice, 8-12 weeks old.
-
Housing: Mice should be group-housed (3-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of any experiments. Behavioral testing should be conducted during the light phase of the cycle.
Drug Preparation and Administration
-
This compound: The compound should be of high purity (>98%). The vehicle for administration will depend on the solubility of this compound. A common vehicle for benzodiazepines is a solution of 10% 2-Hydroxypropyl-beta-cyclodextrin in sterile saline.
-
Administration: this compound or vehicle should be administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg. Behavioral testing should commence 30 minutes post-injection, a standard pre-treatment time for many benzodiazepines. A preliminary pharmacokinetic study is recommended to determine the time to peak plasma and brain concentrations to optimize the testing window.
Behavioral Testing Battery
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with automated tracking software.
-
Procedure:
-
Administer this compound or vehicle.
-
After 30 minutes, place the mouse in the center of the open field.
-
Allow the mouse to explore freely for 10-30 minutes.
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Clean the arena with 70% ethanol between each trial.
-
-
Rationale: This test assesses locomotor activity (an indicator of sedation) and anxiety-like behavior (thigmotaxis, or avoidance of the center).
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle.
-
After 30 minutes, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
Clean the maze with 70% ethanol between each trial.
-
-
Rationale: This is a widely used test for assessing anxiolytic-like effects. An increase in the proportion of time spent in the open arms is indicative of reduced anxiety.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.
-
Procedure:
-
Administer this compound or vehicle.
-
After 30 minutes, place the mouse in the dark compartment.
-
Allow the mouse to explore freely for 10 minutes.
-
Record the time spent in each compartment and the number of transitions.
-
Clean the apparatus between each trial.
-
-
Rationale: This test is based on the innate aversion of rodents to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.
-
Apparatus: An accelerating rotating rod.
-
Procedure:
-
Train the mice on the rotarod for 2-3 days prior to the experiment until they can stay on for a stable duration (e.g., 300 seconds at a constant speed).
-
On the test day, administer this compound or vehicle.
-
After 30 minutes, place the mouse on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall.
-
-
Rationale: This test assesses motor coordination, balance, and sedation. Benzodiazepines are known to impair motor function, which would result in a decreased latency to fall.
-
Procedure:
-
Administer this compound or vehicle.
-
After 30 minutes, administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, s.c.).
-
Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes.
-
Measure the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
-
Rationale: This is a standard model for screening anticonvulsant drugs. Benzodiazepines are potent anticonvulsants and are expected to increase the seizure threshold.
Visualizations
Caption: Experimental workflow for in vivo studies of this compound in mice.
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
Application Notes and Protocols for (R)-Meclonazepam in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a general guide for the investigation of (R)-Meclonazepam in neurological disorder research models. It is important to note that publicly available research specifically detailing the effects of the (R)-enantiomer of meclonazepam in this context is extremely limited. The information herein is largely extrapolated from the known pharmacology of benzodiazepines, particularly the structurally similar compound clonazepam, and the racemate or (S)-enantiomer of meclonazepam. Researchers should consider this lack of specific data when designing and interpreting experiments.
Introduction
This compound, the (R)-enantiomer of 3-methylclonazepam, is a benzodiazepine derivative. While its racemate and the (S)-enantiomer (meclonazepam) have been investigated, primarily for their potent anti-parasitic properties, the pharmacological profile of this compound in the context of neurological disorders remains largely unexplored.[1][2] As a benzodiazepine, this compound is presumed to exert its effects through the modulation of gamma-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2]
These application notes provide a framework for the initial characterization of this compound in preclinical models of neurological disorders, such as epilepsy and anxiety. The protocols are based on established methodologies for evaluating benzodiazepines and other anticonvulsant and anxiolytic agents.
Mechanism of Action
Benzodiazepines traditionally act as positive allosteric modulators of the GABA-A receptor. This action enhances the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a decrease in neuronal excitability.[3] This mechanism underlies the sedative, anxiolytic, and anticonvulsant properties of this drug class. The specific affinity and efficacy of this compound for different GABA-A receptor subunit combinations are yet to be determined and would be a critical area of investigation.
Signaling Pathway Diagram
Caption: GABA-A receptor signaling pathway modulated by this compound.
Data Presentation
Due to the scarcity of specific preclinical data for this compound, the following tables are presented as templates for data organization and comparison. Researchers are encouraged to populate these tables with their experimental findings.
Table 1: In Vitro GABA-A Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) [Mean ± SEM] | Reference |
| This compound | α1β2γ2 | Data to be determined | |
| α2β2γ2 | Data to be determined | ||
| α3β2γ2 | Data to be determined | ||
| α5β2γ2 | Data to be determined | ||
| Clonazepam | α1β2γ2 | Reference Value | |
| Diazepam | α1β2γ2 | Reference Value |
Table 2: Anticonvulsant Activity in Rodent Models
| Model | Compound | Dose (mg/kg) | Endpoint | Result [Mean ± SEM] |
| MES | This compound | Dose Range | % Protection | Data to be determined |
| Clonazepam | Reference Dose | % Protection | Reference Value | |
| scPTZ | This compound | Dose Range | Seizure Latency (s) | Data to be determined |
| Clonazepam | Reference Dose | Seizure Latency (s) | Reference Value |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole
Table 3: Anxiolytic Activity in Rodent Models
| Model | Compound | Dose (mg/kg) | Endpoint | Result [Mean ± SEM] |
| EPM | This compound | Dose Range | Time in Open Arms (s) | Data to be determined |
| Diazepam | Reference Dose | Time in Open Arms (s) | Reference Value | |
| LDB | This compound | Dose Range | Time in Light Box (s) | Data to be determined |
| Diazepam | Reference Dose | Time in Light Box (s) | Reference Value |
EPM: Elevated Plus Maze; LDB: Light-Dark Box
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the preclinical profile of this compound.
In Vitro GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of this compound for various GABA-A receptor subtypes.
Materials:
-
Cell lines expressing specific human GABA-A receptor subtypes (e.g., HEK293 cells)
-
Membrane preparation buffer (e.g., Tris-HCl)
-
Radioligand (e.g., [³H]flunitrazepam)
-
This compound
-
Reference compounds (e.g., clonazepam, diazepam)
-
Scintillation fluid and counter
Protocol:
-
Culture and harvest cells expressing the desired GABA-A receptor subtype.
-
Prepare cell membranes by homogenization and centrifugation.
-
Resuspend membrane preparations in a suitable buffer.
-
In a multi-well plate, add a constant concentration of radioligand to each well.
-
Add increasing concentrations of this compound or reference compounds to the wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki values.
Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the anticonvulsant efficacy of this compound against generalized tonic-clonic seizures.
Materials:
-
Male adult mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
This compound
-
Vehicle control (e.g., saline with a small percentage of DMSO and Tween 80)
-
Reference anticonvulsant (e.g., clonazepam, phenytoin)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (e.g., saline)
Protocol:
-
Acclimate animals to the testing environment.
-
Administer this compound, vehicle, or a reference drug via the desired route (e.g., intraperitoneal, oral).
-
At the time of expected peak drug effect, apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Record the percentage of animals protected from seizures in each treatment group.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
Objective: To assess the efficacy of this compound against clonic seizures.
Materials:
-
Male adult mice or rats
-
This compound
-
Vehicle control
-
Reference anticonvulsant (e.g., clonazepam, ethosuximide)
-
Pentylenetetrazole (PTZ) solution
Protocol:
-
Acclimate animals to the testing environment.
-
Administer this compound, vehicle, or a reference drug.
-
At the time of expected peak drug effect, administer a convulsant dose of PTZ subcutaneously.
-
Observe each animal for a set period (e.g., 30 minutes) and record the latency to the first clonic seizure and the incidence of generalized seizures.
-
Analyze the data to determine if this compound significantly increases seizure latency or reduces seizure incidence compared to the vehicle control.
Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiolytic-like effects of this compound.
Materials:
-
Male adult mice or rats
-
This compound
-
Vehicle control
-
Reference anxiolytic (e.g., diazepam)
-
Elevated plus maze apparatus
-
Video tracking software
Protocol:
-
Acclimate animals to the testing room.
-
Administer this compound, vehicle, or a reference drug.
-
At the time of expected peak drug effect, place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera and analyze the following parameters using tracking software:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Total distance traveled (to assess for motor effects)
-
-
Compare the data between treatment groups to determine if this compound increases the time spent and entries into the open arms, indicative of an anxiolytic effect.
Experimental Workflow
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound in neurological disorder models.
Caption: A proposed experimental workflow for this compound research.
Conclusion
The provided application notes and protocols offer a starting point for the systematic investigation of this compound in neurological disorder research. Given the current knowledge gaps, it is imperative that researchers conduct thorough dose-response studies and carefully characterize the pharmacokinetic and pharmacodynamic properties of this compound. The exploration of this compound may reveal a unique pharmacological profile with potential therapeutic applications, but this can only be determined through rigorous preclinical evaluation.
References
Application Notes and Protocols for Cell-Based Assays to Determine (R)-Meclonazepam Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Meclonazepam is a benzodiazepine derivative, a class of drugs known for their modulatory effects on the central nervous system. Like other benzodiazepines, its primary molecular target in mammals is the γ-aminobutyric acid type A (GABA-A) receptor.[1] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[2] this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA.[3][4] This potentiation of GABAergic signaling leads to a decrease in neuronal excitability, resulting in sedative, anxiolytic, and anticonvulsant effects.[4]
This document provides detailed protocols for cell-based assays to characterize the activity of this compound on GABA-A receptors. These assays are essential for determining the potency, efficacy, and selectivity of the compound, providing crucial data for drug development and neuroscience research. The protocols cover electrophysiological, and calcium imaging techniques.
Mechanism of Action: this compound as a GABA-A Receptor PAM
GABA-A receptors are pentameric protein complexes that form a chloride-selective ion channel. The binding of GABA to its recognition sites on the receptor triggers a conformational change, leading to the opening of the channel and an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential.
This compound, as a benzodiazepine PAM, binds to a distinct allosteric site on the GABA-A receptor, located at the interface between the α and γ subunits. This binding event does not directly open the channel but rather enhances the receptor's response to GABA. The potentiation can occur through an increase in the frequency of channel opening, leading to a greater overall chloride influx for a given concentration of GABA.
Data Presentation: Comparative Activity of Benzodiazepines
While specific quantitative data for the activity of this compound at GABA-A receptors is not extensively available in public literature, the following tables provide reference data for well-characterized benzodiazepines, Diazepam and Clonazepam. These values can serve as a benchmark for interpreting experimental results obtained for this compound.
Table 1: Electrophysiological Potency of Reference Benzodiazepines
| Compound | Cell Line | Receptor Subtype | Assay Type | Parameter | Value (µM) |
| Diazepam | Xenopus Oocytes | α1β2γ2 | Two-Electrode Voltage Clamp | EC50 (Potentiation of GABA response) | 0.040 |
| Clonazepam | Chick Ciliary Ganglion Neurons | Native | Whole-Cell Patch Clamp | EC50 (Enhancement of GABA response) | 1.1 ± 0.3 |
| This compound | TBD | TBD | TBD | EC50 | Data to be determined |
Table 2: Expected Qualitative Activity of this compound
| Compound | Expected Activity at GABA-A Receptor | Expected Functional Outcome |
| This compound | Positive Allosteric Modulator | Potentiation of GABA-induced chloride currents |
| Decrease in neuronal excitability | ||
| Sedative, anxiolytic, and anticonvulsant effects |
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp Assay
This protocol details the measurement of GABA-A receptor-mediated currents in response to GABA and modulation by this compound using the whole-cell patch-clamp technique. This method provides a direct measure of ion channel function.
Materials:
-
HEK293 cells stably or transiently expressing the desired GABA-A receptor subtype (e.g., α1β2γ2)
-
Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
GABA stock solution (100 mM in water)
-
This compound stock solution (10 mM in DMSO)
-
Diazepam or Clonazepam stock solution (10 mM in DMSO) as a positive control
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Protocol:
-
Cell Preparation:
-
Plate HEK293 cells expressing the GABA-A receptor subtype of interest onto poly-D-lysine coated glass coverslips 24-48 hours before the experiment.
-
Grow cells to 50-80% confluency.
-
If using transient transfection, transfect cells with plasmids encoding the GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external solution at a constant rate (1-2 mL/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Prepare a series of dilutions of GABA in external solution (e.g., 0.1, 1, 10, 100 µM).
-
Prepare a series of dilutions of this compound (and the positive control) in external solution containing a submaximal concentration of GABA (e.g., EC10-EC20, to be determined empirically).
-
Apply GABA solutions to the cell for 2-5 seconds using a rapid solution exchange system to determine the baseline GABA-evoked current.
-
Co-apply the this compound/GABA solutions to the cell for 2-5 seconds to measure the potentiation of the GABA response.
-
Ensure a sufficient wash-out period with external solution between drug applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage potentiation of the GABA current by this compound.
-
Plot the percentage potentiation as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Calcium Imaging Assay
This protocol describes a method to indirectly measure GABA-A receptor activation by monitoring changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM. In certain neuronal cell types, particularly during development, GABA-A receptor activation can lead to depolarization and subsequent opening of voltage-gated calcium channels, resulting in a transient increase in intracellular calcium.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures known to exhibit a depolarizing response to GABA.
-
Cell culture medium appropriate for the chosen cell type.
-
Black-walled, clear-bottom 96-well microplates.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
GABA stock solution (100 mM in water).
-
This compound stock solution (10 mM in DMSO).
-
Positive control (e.g., a known GABA-A agonist or PAM).
-
Fluorescence microplate reader or a fluorescence microscope equipped with a camera and appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm).
Protocol:
-
Cell Plating:
-
Seed the cells into a black-walled, clear-bottom 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, aspirate the loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well.
-
-
Assay Procedure:
-
Place the microplate in the fluorescence reader or on the microscope stage.
-
Record a baseline fluorescence measurement.
-
Prepare a dilution series of this compound in HBSS containing a fixed, submaximal concentration of GABA.
-
Add the this compound/GABA solutions to the respective wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data by expressing it as ΔF/F0, where F0 is the baseline fluorescence.
-
Plot the normalized fluorescence response as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for the electrophysiology assay.
Caption: Experimental workflow for the calcium imaging assay.
References
- 1. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Electrophysiological studies on the specific benzodiazepine antagonist Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SwePub - Using in vitro receptor activ... [swepub.kb.se]
Preparing (R)-Meclonazepam for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclonazepam, a 3-methyl derivative of clonazepam, is a benzodiazepine with demonstrated anxiolytic and potent anthelmintic properties. The molecule possesses a chiral center at the C3 position, leading to two enantiomers: (S)-Meclonazepam and (R)-Meclonazepam. Research has indicated a stereospecificity in its biological activities. The (S)-enantiomer is primarily responsible for the anthelmintic effects against parasites like Schistosoma mansoni by activating a specific transient receptor potential (TRP) channel. Conversely, the anxiolytic and sedative effects, characteristic of benzodiazepines, are mediated by positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. Studies on structurally similar 3-methyl-benzodiazepines suggest that the (R)-enantiomer exhibits significantly reduced affinity and efficacy at the GABA-A receptor benzodiazepine binding site.
These application notes provide detailed protocols for the preparation and in vitro evaluation of this compound, focusing on its differential activity at mammalian GABA-A receptors and its potential as a negative control in anthelmintic studies.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in in vitro assays.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂ClN₃O₃ | |
| Molecular Weight | 329.74 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | DMSO: 25 mg/mLDMF: 25 mg/mLMethanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLWater: Practically insoluble | |
| Storage | Store powder at -20°C. Stock solutions in organic solvents are stable for at least 6 months at -20°C. |
Protocol for Stock Solution Preparation
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
-
Note: The final concentration of DMSO in the in vitro assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.
In Vitro Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow of the [3H]Flunitrazepam radioligand binding assay.
Protocol:
-
Materials:
-
Rat whole brain membranes (excluding cerebellum)
-
[³H]Flunitrazepam (specific activity ~80 Ci/mmol)
-
This compound
-
Diazepam (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Filtration manifold
-
Liquid scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound or Diazepam (10 µM final concentration for non-specific binding) or buffer (for total binding)
-
[³H]Flunitrazepam (1 nM final concentration)
-
Rat brain membrane homogenate (final protein concentration of 100-200 µ g/well )
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound and convert it to a Ki value using the Cheng-Prusoff equation.
-
Electrophysiology: Whole-Cell Patch Clamp
This technique measures the effect of this compound on GABA-induced chloride currents in cells expressing GABA-A receptors.
Workflow for Whole-Cell Patch Clamp
Caption: Workflow for whole-cell patch clamp electrophysiology.
Protocol:
-
Materials:
-
HEK293 cells stably or transiently expressing recombinant human GABA-A receptor subunits (e.g., α1β2γ2)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
GABA
-
This compound
-
Patch clamp rig with amplifier, micromanipulator, and perfusion system
-
-
Procedure:
-
Culture HEK293 cells expressing GABA-A receptors on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-induced current.
-
Construct a concentration-response curve to determine the EC50 of potentiation.
-
Cell-Based Functional Assay: Calcium Imaging
This assay is relevant for studying the anthelmintic mechanism of the (S)-enantiomer, which involves calcium influx through a TRP channel. While this compound is not expected to be active, this assay can be used to confirm its lack of effect and serve as a negative control.
Workflow for Calcium Imaging Assay
Caption: Workflow for Fura-2 AM calcium imaging assay.
Protocol:
-
Materials:
-
HEK293 cells expressing the S. mansoni TRPM channel activated by (S)-Meclonazepam
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
(S)-Meclonazepam (as a positive control)
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
-
Procedure:
-
Plate the cells on glass-bottom dishes or 96-well plates.
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid dispersion.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye.
-
Place the dish or plate on the imaging system and acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm.
-
Add varying concentrations of this compound to the cells and continue recording the fluorescence changes.
-
As a positive control, add a known concentration of (S)-Meclonazepam.
-
Calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. An increase in this ratio indicates an increase in intracellular calcium.
-
Data Presentation
Quantitative Data for Meclonazepam Enantiomers
| Compound | Assay | Target | Result | Reference |
| (S)-Meclonazepam | Calcium Imaging | S. mansoni TRPM Channel | EC₅₀ = 1.1 ± 0.14 µM | |
| This compound | Radioligand Binding | Human GABA-A Receptor | Expected to have significantly reduced or no binding affinity. | |
| (R)-Diazepam Derivative |
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in (R)-Meclonazepam Chiral Separation
Welcome to the technical support center for the chiral separation of (R)-Meclonazepam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective analysis of this compound.
Troubleshooting Guide
The primary challenge in the chiral separation of Meclonazepam, like many other benzodiazepines, is the rapid interconversion of its enantiomers at room temperature. This can lead to distorted or co-eluting peaks.[1][2][3][4] Low-temperature High-Performance Liquid Chromatography (HPLC) is often the most effective solution to this issue.[1]
| Problem | Potential Cause | Recommended Solution |
| Broad, distorted, or no separation of enantiomeric peaks | Rapid on-column interconversion of enantiomers at ambient temperature. | Lower the column temperature. Start at 10°C and incrementally decrease until sharp, resolved peaks are observed. Temperatures as low as -70°C have been used for similar benzodiazepines. |
| Poor resolution (Rs < 1.5) despite low temperature | Suboptimal mobile phase composition. | - Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase. Lower concentrations often improve resolution. - Change Modifier Type: Switch between different alcohol modifiers (e.g., ethanol to isopropanol) to alter selectivity. |
| Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs. Polysaccharide-based (e.g., Chiralpak® IA, AD) and Pirkle-type (e.g., Whelk-O1) columns are often effective for benzodiazepines. | |
| Peak tailing | - Secondary interactions with the stationary phase. - Sample solvent stronger than the mobile phase. - Column contamination or frit blockage. | - Additives: Introduce a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) additive to the mobile phase to improve peak shape. - Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent. - Column Maintenance: Flush the column according to the manufacturer's instructions or replace the column frit. |
| Split peaks | - Co-elution of an impurity. - Column void or channeling. - Injection solvent incompatibility. | - Method Optimization: Adjust mobile phase composition or gradient to separate the impurity. - Column Inspection: Replace the column if a void is suspected. - Solvent Matching: Ensure the injection solvent is compatible with the mobile phase. |
| Irreproducible retention times | - Inadequate column equilibration. - Fluctuations in column temperature. - Mobile phase composition variability. | - Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection (at least 20-30 column volumes). - Temperature Control: Use a reliable column oven to maintain a constant temperature. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate mixing. |
Frequently Asked Questions (FAQs)
Q1: Why is low-temperature HPLC necessary for the chiral separation of Meclonazepam?
A1: Meclonazepam belongs to the benzodiazepine class of compounds which can undergo rapid "ring flipping" at room temperature, causing the two enantiomers to interconvert. This rapid interconversion on the chromatographic timescale leads to peak broadening, distortion, or complete co-elution. By lowering the temperature, the rate of this interconversion is slowed down, allowing the chiral stationary phase to effectively resolve the individual enantiomers, resulting in two distinct and sharp peaks.
Q2: What are the recommended starting conditions for developing a chiral HPLC method for this compound?
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralpak® IA or Chiralpak® AD, or a Pirkle-type column like (R,R)-Whelk-O1.
-
Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v). The addition of a small amount of an additive like diethylamine (0.1%) for basic compounds can improve peak shape.
-
Flow Rate: Start with 1.0 mL/min and consider reducing it to 0.5 mL/min to improve resolution.
-
Column Temperature: Begin at 10°C and gradually decrease in 5°C increments until optimal separation is achieved.
-
Detection: UV detection at a wavelength where Meclonazepam has significant absorbance (e.g., 254 nm).
Q3: How can I improve the resolution between the (R)- and (S)-Meclonazepam peaks?
A3: To improve resolution, you can systematically optimize the following parameters:
-
Decrease the Column Temperature: This is the most critical parameter for benzodiazepine chiral separations. Lowering the temperature will further slow the enantiomer interconversion.
-
Optimize the Mobile Phase: Fine-tune the ratio of the organic modifier. Small changes can have a significant impact on selectivity. You can also try a different modifier.
-
Reduce the Flow Rate: A lower flow rate increases the interaction time of the enantiomers with the CSP, which can lead to better resolution.
-
Select a Different CSP: If optimization of the above parameters is insufficient, screening other types of chiral stationary phases is recommended.
Q4: What should I do if I observe a plateau between the two enantiomer peaks?
A4: A plateau between two peaks in a chiral separation is a classic sign of on-column enantiomer interconversion. This indicates that the rate of interconversion is comparable to the speed of the separation. To resolve this, you must lower the column temperature to a point where the interconversion is slow enough to allow for baseline separation of the two enantiomers.
Experimental Protocol: Chiral HPLC Method Development for Meclonazepam
This protocol outlines a systematic approach to developing a robust chiral HPLC method for the separation of (R)- and (S)-Meclonazepam, adapted from established methods for similar benzodiazepines.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler with temperature control, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral HPLC columns:
-
Polysaccharide-based: Chiralpak® IA (or similar amylose-based CSP)
-
Pirkle-type: (R,R)-Whelk-O1 (or similar)
-
-
HPLC-grade solvents: n-hexane, isopropanol, ethanol.
-
Additives: Diethylamine (DEA).
-
(R,S)-Meclonazepam standard.
2. Initial Screening Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 10°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Sample Concentration | 0.5 mg/mL in mobile phase |
3. Method Optimization Strategy:
-
Temperature Gradient: If the initial conditions do not provide baseline separation, lower the column temperature in 5°C decrements (e.g., 5°C, 0°C, -5°C, etc.) until resolution is satisfactory.
-
Mobile Phase Composition:
-
Vary the isopropanol concentration from 5% to 20%.
-
If necessary, replace isopropanol with ethanol and repeat the concentration gradient.
-
-
Flow Rate: If peaks are broad, reduce the flow rate to 0.8 mL/min or 0.5 mL/min.
-
Alternative CSP: If adequate separation is not achieved on the Chiralpak® IA, switch to the (R,R)-Whelk-O1 column and repeat the optimization process.
4. Data Analysis:
For each condition, calculate the following parameters for the enantiomeric peaks:
-
Retention Time (tR)
-
Resolution (Rs)
-
Selectivity Factor (α)
-
Tailing Factor (Tf)
A summary of hypothetical quantitative data under optimized conditions is presented below.
Quantitative Data Summary (Hypothetical)
The following table illustrates the expected performance of a well-optimized chiral separation method for Meclonazepam.
| Parameter | (S)-Meclonazepam | This compound |
| Retention Time (tR) | 8.5 min | 10.2 min |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.25} |
| Tailing Factor (Tf) | 1.1 | 1.2 |
| Conditions: Chiralpak® IA, n-Hexane:Isopropanol (92:8, v/v) + 0.1% DEA, 0.8 mL/min, -10°C. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. mdpi.com [mdpi.com]
Technical Support Center: (R)-Meclonazepam LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of (R)-Meclonazepam.
Frequently Asked Questions (FAQs)
Q1: What are the typical sample preparation techniques for analyzing this compound in biological matrices?
A1: The most common sample preparation techniques for benzodiazepines like this compound from biological matrices such as blood and urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2][3] LLE often involves using a solvent like 1-chlorobutane to extract the analyte from an alkalinized sample.[1][4] SPE provides a cleaner extract and can be automated. A mixed-mode cation exchange (MCX) sorbent is often effective for benzodiazepines.
Q2: Which ionization mode is best suited for this compound analysis?
A2: Electrospray Ionization (ESI) in positive mode is the ideal and most commonly used ionization technique for benzodiazepines, including this compound. This class of compounds readily forms protonated molecules ([M+H]+) under ESI conditions.
Q3: What are the expected metabolites of Meclonazepam that I should look for in my samples?
A3: The primary metabolites of Meclonazepam found in human urine are amino-meclonazepam and acetamido-meclonazepam. The metabolic pathway is consistent with other nitro-containing benzodiazepines like clonazepam and flunitrazepam. Therefore, it is advisable to include these metabolites in your analytical method.
Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A4: To enhance sensitivity, a stepwise optimization of both LC and MS parameters is recommended. This includes optimizing the mobile phase composition, ion source parameters (e.g., capillary voltage, gas flows, and temperature), and MS/MS parameters like collision energy for each specific precursor-to-product ion transition. Additionally, ensuring efficient sample clean-up to reduce matrix effects is crucial.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound. Using a mobile phase with a suitable buffer, such as ammonium formate, can improve peak shape.
-
Column Choice: You may be using an inappropriate column. A C18 or C8 column is generally suitable for benzodiazepine analysis.
-
Sample Solvent: The solvent used to reconstitute your final extract should be compatible with the initial mobile phase conditions to avoid solvent mismatch effects. A common practice is to redissolve the sample in the initial mobile phase.
-
Column Contamination: Your column might be contaminated. Try flushing the column with a strong solvent or replacing it if necessary.
-
Issue 2: Low Signal Intensity or No Peak Detected
-
Question: I am getting a very low signal or no peak at all for this compound. What should I check?
-
Answer:
-
MS/MS Parameters: Verify that your precursor and product ion masses are correct for this compound. The collision energy (CE) and other compound-dependent parameters must be optimized for your specific instrument.
-
Ion Source Settings: The ion source parameters, such as gas temperature, gas flow, and capillary voltage, have a significant impact on signal intensity. These should be optimized.
-
Sample Preparation: Inefficient extraction can lead to low recovery. Ensure your LLE or SPE protocol is optimized for benzodiazepines. For SPE, issues like incomplete elution or analyte breakthrough during washing can occur.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound. To mitigate this, improve your sample clean-up, adjust the chromatography to separate the analyte from interferences, or use a deuterated internal standard to compensate for the suppression.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be the problem?
-
Answer:
-
LC System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting the analytical run.
-
Pump Performance: Check for fluctuations in the LC pump pressure, which could indicate a leak or a problem with the pump seals.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to retention time shifts. Always prepare fresh mobile phase and ensure accurate composition.
-
Column Temperature: Maintain a stable column temperature using a column oven, as temperature fluctuations can affect retention times.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Blood
This protocol is adapted from a method for the analysis of benzodiazepines in blood.
-
Sample Preparation: To 0.5 mL of blood in a glass screw-top tube, add 50 µL of an internal standard working solution (e.g., Prazepam at 5 µg/mL in water).
-
Alkalinization: Add 1.75 mL of 4.5% ammonia solution to the tube.
-
Extraction: Add 10 mL of 1-chlorobutane and mix on a mechanical roller for 10 minutes.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic solvent layer to a clean glass tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitution: Dissolve the residue in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This protocol is based on a simplified method for benzodiazepine analysis in urine.
-
Sample Pre-treatment: To 200 µL of urine, add an internal standard and 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase. Incubate at 50°C for 1 hour to hydrolyze glucuronidated metabolites. Quench the reaction with 200 µL of 4% H3PO4.
-
Loading: Load the pre-treated sample directly onto a water-wettable mixed-mode cation exchange (MCX) SPE cartridge without prior conditioning.
-
Washing: Wash the cartridge with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol in water.
-
Drying: Dry the cartridge under high vacuum for 30 seconds.
-
Elution: Elute the analytes with 2 x 25 µL of a 60:40 (v/v) acetonitrile:methanol solution containing 5% strong ammonia.
-
Dilution: Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water).
-
Injection: Inject a portion of the final sample into the LC-MS/MS system.
Data Presentation
Table 1: Example LC Gradient for this compound Analysis
| Time (min) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 0.4 |
| 1.0 | 90 | 10 | 0.4 |
| 5.0 | 10 | 90 | 0.4 |
| 7.0 | 10 | 90 | 0.4 |
| 7.1 | 90 | 10 | 0.4 |
| 8.0 | 90 | 10 | 0.4 |
This is an exemplary gradient and should be optimized for your specific column and system.
Table 2: Example MS/MS Parameters for Meclonazepam and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 329.1 | [To be optimized] | [To be optimized] | [To be optimized] |
| Amino-meclonazepam | 299.1 | [To be optimized] | [To be optimized] | [To be optimized] |
| Acetamido-meclonazepam | 341.1 | [To be optimized] | [To be optimized] | [To be optimized] |
| Internal Standard (e.g., Diazepam-d5) | 290.1 | 198.1 | 154.1 | [To be optimized] |
Note: Specific product ions and optimal collision energies need to be determined empirically on the instrument being used.
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for low signal intensity in this compound analysis.
References
Technical Support Center: (R)-Meclonazepam Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Meclonazepam. The information is designed to address common stability and degradation challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like other benzodiazepines, particularly those containing a nitro group, this compound is susceptible to degradation under several conditions. The primary factors include:
-
pH: Acidic and basic conditions can lead to hydrolysis of the diazepine ring. For instance, studies on similar benzodiazepines like lorazepam and nitrazepam have shown significant degradation in both acidic and alkaline solutions.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation rates. Long-term storage of benzodiazepine solutions at room temperature has been shown to result in a significant decrease in concentration, whereas storage at lower temperatures (-20°C or -80°C) enhances stability.[3][4]
-
Light: Exposure to light, particularly UV radiation, can cause photolytic degradation. It is crucial to store this compound solutions in light-protected containers.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[5]
Q2: I am observing a loss of this compound in my stock solution. What are the likely causes and how can I prevent it?
A2: A loss of this compound in a stock solution is a common issue. Based on stability studies of related benzodiazepines, here are the likely causes and preventative measures:
-
Solvent Choice: While methanol is commonly used to prepare stock solutions of benzodiazepines and they have been found to be stable for several months when stored at -20°C, the choice of solvent can impact long-term stability. Ensure the solvent is of high purity and free from contaminants.
-
Storage Conditions: As demonstrated with other benzodiazepines, storage temperature is critical. For long-term storage, it is recommended to keep stock solutions at -20°C or ideally at -80°C to minimize degradation.
-
Container Type: Use amber glass vials or polypropylene tubes to protect the solution from light.
-
pH of the Solution: If the solution is aqueous, ensure the pH is controlled and buffered, as extremes in pH can cause hydrolysis.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from related nitro-containing benzodiazepines like nitrazepam and clonazepam. Under basic conditions, nitrazepam degrades to 2-amino-5-nitrobenzophenone, which further degrades to 2-hydroxy-5-nitrobenzophenone. Acidic hydrolysis of benzodiazepines can also lead to the opening of the diazepine ring. For example, the main degradation product of lorazepam in acidic conditions is 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde. Therefore, it is plausible that this compound could degrade into similar benzophenone or quinazoline derivatives.
Q4: How can I monitor the stability of my this compound samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of benzodiazepines. A stability-indicating HPLC method should be developed and validated to separate the parent this compound peak from any potential degradation products. Key parameters to monitor include the peak area of this compound over time and the appearance of new peaks corresponding to degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products. Adjust storage conditions (e.g., lower temperature, protect from light). |
| Decreasing peak area of this compound over time | Instability in the current storage or experimental conditions. | Review and optimize storage conditions (temperature, light protection, pH). Prepare fresh solutions more frequently. |
| Poor mass balance in stability studies | Unstable degradation products that are not detected by the analytical method. | Adjust the detection wavelength of the HPLC-UV detector. An isosbestic point may help achieve 100% mass balance. Use a mass spectrometer (LC-MS) for more comprehensive detection of all species. |
| Precipitation in solution | Low solubility of this compound in the chosen solvent or buffer. | Test different solvent systems or adjust the pH of the aqueous solution to improve solubility. |
Quantitative Data Summary
The following tables summarize stability data for benzodiazepines under various conditions, which can serve as a reference for designing experiments with this compound.
Table 1: Stability of Benzodiazepines in Whole Blood at Different Temperatures over One Year
| Storage Temperature | Concentration Decrease (Low Conc.) | Concentration Decrease (High Conc.) |
| Room Temperature | 100% | 70% |
| 4°C | 90 - 100% | 50 - 80% |
| -20°C | 10 - 20% | 10 - 20% |
| -80°C | 5 - 12% | Not significant (except for midazolam) |
Table 2: Stability of Clonazepam Solutions in Polypropylene Syringes over 30 Days
| Storage Condition | Degradation |
| Oral Solution (2.5 mg/mL), Refrigerated, Protected from light | < 10% |
| Oral Solution (2.5 mg/mL), Room Temp, Exposed to light | < 10% |
| Parenteral Solution (1 mg/mL), Refrigerated, Protected from light | < 10% |
| Parenteral Solution (1 mg/mL), Room Temp, Protected from light | < 10% |
| Parenteral Solution (1 mg/mL), Room Temp, Unprotected from light | < 10% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the solution (100 µg/mL in methanol/water) to direct sunlight or a photostability chamber for 24 hours.
-
Thermal Degradation: Incubate the solid drug substance and the solution at 80°C for 48 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for Benzodiazepines
This is a general HPLC method that can be adapted for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.005 M KH2PO4 and 0.1 M CH3COONH4 adjusted to pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of (R)-Meclonazepam for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of (R)-Meclonazepam for in vivo research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems you may encounter during your experiments.
General Solubility Issues
Q1: My this compound is not dissolving in aqueous buffers. What should I do?
A1: this compound, like many benzodiazepines, is poorly soluble in water. Direct dissolution in aqueous buffers is unlikely to yield concentrations suitable for in vivo studies. You will need to employ a solubility enhancement technique. The choice of method will depend on your experimental requirements, such as the desired concentration, route of administration, and toxicity considerations. Common starting points include the use of co-solvents, cyclodextrin complexation, or formulating the compound into nanoparticles.
Q2: I am seeing precipitation of my compound after diluting my stock solution into an aqueous medium for my experiment. How can I prevent this?
A2: Precipitation upon dilution is a common issue with poorly soluble compounds when the concentration of the solubilizing agent falls below the critical level needed to keep the drug in solution.[1][2] Here are some troubleshooting steps:
-
Optimize the Formulation: You may need to increase the concentration of the solubilizing agent (co-solvent or cyclodextrin) in your final formulation, ensuring it remains within safe limits for in vivo administration.
-
Use a Precipitation Inhibitor: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state of the drug for a longer duration.[3]
-
Change the Solubilization Method: If co-solvents are causing precipitation, consider cyclodextrin complexation or a nanoparticle formulation, which can offer greater stability upon dilution.
-
Control the Dilution Process: Slower, stepwise dilution with gentle mixing can sometimes prevent immediate precipitation.
Co-solvent Formulations
Q3: Which co-solvents are suitable for in vivo studies with this compound, and what are the typical concentration limits?
A3: For in vivo studies, it is crucial to use biocompatible co-solvents at concentrations that are non-toxic to the animal model. Commonly used co-solvents for parenteral administration include:
-
Ethanol: Often used in combination with other solvents.
-
Propylene Glycol (PG): A versatile solvent for many poorly soluble drugs.
-
Polyethylene Glycol (PEG), particularly PEG 200, 300, and 400: These are frequently used in parenteral formulations.[4]
The maximum permissible concentration of these excipients depends on the route of administration and the specific animal model. It is essential to consult regulatory guidelines and established literature for safe concentration limits.[5]
Q4: My co-solvent formulation is too viscous for injection. How can I address this?
A4: High viscosity can be a problem with some co-solvent systems, especially at higher concentrations. To reduce viscosity:
-
Adjust the Co-solvent Ratio: Try reducing the concentration of the more viscous co-solvent and increasing the proportion of a less viscous one, like ethanol or water, while ensuring the drug remains in solution.
-
Gentle Warming: Slightly warming the formulation before administration can reduce its viscosity. Ensure the temperature is not high enough to degrade the compound.
-
Select a Different Co-solvent System: Some co-solvents are inherently less viscous than others. Experiment with different combinations to find a suitable balance of solubility and viscosity.
Cyclodextrin Complexation
Q5: Which type of cyclodextrin is most effective for solubilizing benzodiazepines like this compound?
A5: Modified beta-cyclodextrins are generally the most effective for complexing with benzodiazepines. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have shown significant success in increasing the aqueous solubility of drugs like diazepam and nitrazepam, which are structurally similar to meclonazepam. These modified cyclodextrins offer higher aqueous solubility and a better safety profile for parenteral administration compared to natural β-cyclodextrin.
Q6: I have prepared a cyclodextrin inclusion complex, but the solubility enhancement is lower than expected. What could be the reason?
A6: Several factors can influence the efficiency of cyclodextrin complexation:
-
Stoichiometry: The molar ratio of the drug to the cyclodextrin is critical. An optimal ratio needs to be determined experimentally. For many benzodiazepines, a 1:1 or 1:2 drug-to-cyclodextrin molar ratio is effective.
-
Method of Preparation: The technique used to form the complex significantly impacts its efficiency. Methods like kneading, co-precipitation, and freeze-drying are often more effective than simple physical mixing.
-
pH of the Medium: The pH can influence the ionization state of the drug and its ability to enter the cyclodextrin cavity.
-
Presence of Other Excipients: Other components in your formulation could interfere with the complexation.
Nanoparticle Formulations
Q7: My nanoparticle formulation has a low drug loading efficiency. How can I improve it?
A7: Low drug loading is a common challenge in nanoparticle formulation. Here are some strategies to improve it:
-
Optimize Drug-Polymer/Lipid Ratio: Experiment with different ratios of this compound to the polymer or lipid used in the formulation.
-
Choice of Organic Solvent: The solubility of the drug in the organic solvent used during preparation is a critical factor. A solvent in which the drug is highly soluble can lead to better encapsulation.
-
Method of Preparation: The specific nanoprecipitation or emulsification method used can significantly affect drug loading. Parameters such as the rate of addition of the organic phase and the stirring speed should be optimized.
-
Incorporate a Surfactant: The right surfactant can improve the stability of the nanoparticles and enhance drug encapsulation.
Q8: The particle size of my nanoparticles is too large or shows a wide distribution. What can I do to control it?
A8: Controlling particle size and achieving a narrow size distribution is crucial for the in vivo performance of nanoparticles. Consider the following:
-
Homogenization/Sonication Parameters: For methods involving homogenization or sonication, optimizing the speed, time, and power can help reduce particle size and polydispersity.
-
Concentration of Polymer/Lipid and Surfactant: The concentrations of the core material and the stabilizing surfactant play a key role in determining the final particle size.
-
Solvent Properties: The choice of organic solvent and its miscibility with the aqueous phase can influence the rate of particle formation and, consequently, the size.
-
Temperature: The temperature during the formulation process can affect the viscosity of the phases and the kinetics of nanoparticle formation.
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility enhancement of benzodiazepines using different methods. This data can serve as a valuable reference for formulating this compound.
Table 1: Solubility Enhancement of Diazepam using Cyclodextrins
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Fold Increase in Solubility | Reference |
| 2-Hydroxypropyl-β-Cyclodextrin | 1:1 | 6.82 | |
| 2-Hydroxypropyl-β-Cyclodextrin | 1:2 | 12.55 | |
| 2-Hydroxypropyl-β-Cyclodextrin (40% w/w) | - | 93.02 | |
| Sulfobutylether-7-β-Cyclodextrin (40% w/v) | - | ~97 (to 3.5 mg/mL) | |
| β-Cyclodextrin | - | 4.46 | |
| α-Cyclodextrin | - | 5.08 |
Table 2: Solubility of Clonazepam in Co-solvent Systems at 30°C
| Co-solvent | Volume Fraction of Co-solvent | Maximum Solubility | Reference |
| Ethanol | 0.90 | - | |
| Polyethylene Glycol 200 | 1.00 (neat) | - | |
| Propylene Glycol | 1.00 (neat) | - | |
| 1-Propanol + Water | 0.9 mass fraction | Increases with temperature | |
| 2-Propanol + Water | 0.9 mass fraction | Increases with temperature |
Note: The original source for clonazepam solubility in the specified co-solvents did not provide absolute solubility values in the abstract, but indicated the volume fraction at which maximum solubility was observed.
Experimental Protocols
The following are detailed methodologies for common solubility enhancement techniques.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted for preparing a 1:2 molar ratio complex of this compound with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven
Procedure:
-
Calculate Molar Ratios: Determine the masses of this compound and HP-β-CD required for a 1:2 molar ratio.
-
Trituration: Place the accurately weighed HP-β-CD into a clean, dry mortar.
-
Kneading: Add a small amount of deionized water to the HP-β-CD to form a paste. Triturate with the pestle to ensure homogeneity.
-
Drug Incorporation: Add the weighed this compound to the paste and knead for 60-90 minutes. During this process, the mixture should remain a paste. If it becomes too dry, add a few drops of deionized water.
-
Drying: Scrape the paste from the mortar and spread it as a thin layer on a glass dish. Dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity. Store the final product in a tightly sealed, light-resistant container in a cool, dry place.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol provides a general method for preparing SLNs, which can be adapted for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
-
High-shear homogenizer or sonicator
-
Water bath
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point in a beaker placed in a water bath. Add the accurately weighed this compound to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a magnetic stirrer at a moderate speed.
-
Homogenization: Subject the resulting pre-emulsion to high-shear homogenization or sonication at the same elevated temperature for a predetermined duration (e.g., 5-15 minutes). The optimal time and speed should be determined experimentally to achieve the desired particle size.
-
Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
Visualizations
Decision Tree for Solubility Enhancement Strategy
References
Reducing matrix effects in biological sample analysis of (R)-Meclonazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of (R)-Meclonazepam. The following sections address common issues related to matrix effects in biological samples and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, endogenous components in the biological sample.[1][2] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[1][2] Common sources of matrix effects in biological samples like plasma and urine include phospholipids, salts, and endogenous metabolites.[1] For LC-MS/MS analysis, particularly with electrospray ionization (ESI), matrix effects can significantly compromise the reliability of the results.
Q2: What are the primary metabolites of Meclonazepam I should be aware of during analysis?
A2: The main metabolites of meclonazepam identified in human urine are amino-meclonazepam and acetamido-meclonazepam. The parent compound, meclonazepam, may also be present in minor amounts. Understanding the metabolic profile is crucial as these metabolites can potentially interfere with the analysis of the parent drug or be important targets for monitoring drug intake.
Q3: Which sample preparation techniques are most effective for reducing matrix effects for Meclonazepam analysis?
A3: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up biological samples and reducing matrix effects prior to LC-MS/MS analysis of meclonazepam and other benzodiazepines. SPE can provide cleaner extracts compared to simpler methods like protein precipitation (PPT). Liquid-Liquid Extraction (LLE) is another viable option that can offer good recovery and reduction of interferences. The choice of method will depend on the specific matrix, required sensitivity, and available resources.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two values is the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Q5: Is it necessary to use an internal standard for this compound analysis?
A5: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and other sources of variability in the analytical method. An ideal internal standard should have similar physicochemical properties to the analyte and co-elute with it.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Suboptimal chromatographic conditions. 2. Interaction of the analyte with active sites on the column. 3. Presence of interfering compounds from the matrix. | 1. Optimize the mobile phase composition, gradient, and pH. 2. Use a column with a different stationary phase or end-capping. Consider a biphenyl or phenyl-hexyl column. 3. Improve sample cleanup using a more rigorous SPE or LLE protocol. |
| High Signal Suppression (Low Matrix Factor) | 1. Co-elution of phospholipids from plasma or serum samples. 2. High salt concentration in the final extract. 3. Inefficient removal of matrix components during sample preparation. | 1. Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges or plates). 2. Ensure the final extract is properly evaporated and reconstituted in a suitable solvent. Optimize the wash steps in your SPE protocol to remove salts. 3. Re-evaluate and optimize your sample preparation method. Consider switching from PPT to SPE or LLE. |
| Inconsistent Results and Poor Reproducibility | 1. Variable matrix effects between different sample lots. 2. Inconsistent sample preparation technique. 3. Instability of this compound in the biological matrix or processed samples. | 1. Evaluate matrix effects across multiple sources of blank matrix. 2. Ensure consistent and precise execution of the sample preparation protocol. Automation can improve reproducibility. 3. Perform stability studies to assess the analyte's stability under different storage and processing conditions. |
| Carryover in Blank Injections | 1. Adsorption of the analyte to components of the LC-MS/MS system. 2. Insufficient cleaning of the injection port and needle. | 1. Optimize the autosampler wash solution; a stronger organic solvent or a combination of solvents may be necessary. 2. Increase the volume and number of needle washes between injections. |
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the analysis of meclonazepam in biological matrices. Note that these studies did not differentiate between the (R) and (S) enantiomers.
Table 1: Matrix Effect and Recovery of Meclonazepam in Blood
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | RSD of Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | -52 to 33 | 35 to 90 | 3 to 20 |
Table 2: Performance of a Validated LC-MS/MS Method for Meclonazepam in Blood
| Parameter | Value |
| Calibration Range | 5–100 ng/mL or 25–500 ng/mL |
| Bias | within ±14% |
| Coefficient of Variation | within 14% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Meclonazepam in Blood
This protocol is adapted from a validated method for the analysis of designer benzodiazepines in blood.
1. Sample Pre-treatment:
-
To 0.5 mL of blood, add an appropriate internal standard.
-
Add 1 mL of a suitable buffer (e.g., acetate buffer, pH 4.5) and vortex.
2. SPE Column Conditioning:
-
Condition a mixed-mode cation exchange SPE column with 3 mL of methanol, followed by 3 mL of deionized water.
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE column.
4. Washing:
-
Wash the column with 3 mL of deionized water.
-
Wash the column with 3 mL of 5% acetonitrile in acetate buffer (pH 4.5).
5. Drying:
-
Dry the column under high vacuum or positive pressure for 15 minutes.
6. Elution:
-
Elute the analytes with 2 mL of a mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).
7. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge before transferring to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.
Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.
References
Technical Support Center: Purity Assessment of Synthesized (R)-Meclonazepam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purity assessment of (R)-Meclonazepam.
Disclaimer: this compound is a research chemical. All handling and experiments should be conducted in a controlled laboratory setting by qualified professionals, adhering to all applicable safety regulations.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider when assessing the purity of synthesized this compound?
A1: The critical quality attributes for this compound include:
-
Enantiomeric Purity: The percentage of the desired (R)-enantiomer compared to the undesired (S)-enantiomer. The biological activity of benzodiazepines can be stereoselective, making this a crucial parameter.[1][2]
-
Chemical Purity: The percentage of this compound relative to any process-related impurities, starting materials, or degradation products.[3]
-
Residual Solvents: The amount of any solvents used during synthesis and purification that remain in the final product.
-
Water Content: The amount of water present in the final product.
Q2: What are the common analytical techniques for determining the enantiomeric purity of this compound?
A2: Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common and effective technique for separating and quantifying the enantiomers of benzodiazepines like meclonazepam.[1][4] Chiral capillary electrophoresis (CE) can also be used.
Q3: What types of chemical impurities might be present in synthesized this compound?
A3: Based on the synthesis of related benzodiazepines like clonazepam, potential impurities could include:
-
Unreacted starting materials, such as a 2-amino-2'-chlorobenzophenone derivative.
-
Intermediates from the synthetic route.
-
By-products from side reactions.
-
Degradation products.
-
Isomeric impurities.
-
Related substances to the parent compound, clonazepam, may also be present depending on the synthetic route.
Q4: How can I confirm the chemical structure of my synthesized this compound?
A4: A combination of analytical techniques is recommended for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns characteristic of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Troubleshooting Guides
Issue 1: Poor Enantiomeric Purity (High percentage of (S)-Meclonazepam)
Table 1: Troubleshooting Poor Enantiomeric Purity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective chiral resolution method. | Optimize the chiral HPLC method (e.g., change chiral stationary phase, mobile phase composition, temperature). | Improved separation and resolution of the (R) and (S) enantiomers. |
| Racemization during synthesis or work-up. | Review the reaction conditions (e.g., temperature, pH) of steps following the introduction of the chiral center. | Identification of conditions causing racemization, allowing for process modification. |
| Impure chiral starting material or catalyst. | Verify the enantiomeric purity of the chiral starting materials or catalysts used in the synthesis. | Ensures that the initial chirality is high, leading to a higher enantiomeric purity of the final product. |
Workflow for Chiral Purity Troubleshooting
Caption: Troubleshooting workflow for addressing poor enantiomeric purity.
Issue 2: Presence of Unknown Impurities in HPLC Analysis
Table 2: Troubleshooting Unknown Chemical Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure completion. | Reduction of starting material and intermediate-related impurities. |
| Side reactions occurring. | Modify reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side product formation. | Increased yield of the desired product and fewer by-product impurities. |
| Degradation of the product. | Investigate the stability of this compound under the reaction, work-up, and storage conditions. | Identification of conditions causing degradation, allowing for process adjustments. |
| Contaminated reagents or solvents. | Use high-purity reagents and solvents. | Elimination of impurities introduced from external sources. |
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification and control of unknown impurities.
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
This is a general method; optimization will be required.
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD is often a good starting point for benzodiazepines.
-
Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol or ethanol (e.g., 90:10 v/v). For basic compounds, the addition of a small amount of an amine (e.g., 0.1% diethylamine) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound has significant absorbance (e.g., 246 nm).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Table 3: Example HPLC Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (80:20 v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Wavelength | 246 nm |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
Protocol 2: ¹H-NMR for Chemical Purity and Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A high-purity standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard.
-
Dissolve both in the deuterated solvent.
-
Acquire the ¹H-NMR spectrum.
-
Integrate the signals of the analyte and the internal standard to calculate the purity.
-
Protocol 3: LC-MS for Impurity Identification
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to improve ionization.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Procedure:
-
Develop an HPLC method that separates the main peak from the impurities.
-
Inject the sample into the LC-MS system.
-
Obtain the mass-to-charge ratio (m/z) of the parent ion for each impurity and analyze the fragmentation patterns to deduce their structures.
-
This document is intended for informational purposes for a technical audience and does not constitute medical or legal advice.
References
Method refinement for high-throughput screening of (R)-Meclonazepam analogs
Technical Support Center: (R)-Meclonazepam Analog Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers refining high-throughput screening (HTS) methods for this compound analogs. These analogs are presumed to act as positive allosteric modulators (PAMs) of the GABA-A receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target for this compound and its analogs?
A1: The primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, which is the major inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4][5] Like other benzodiazepines, these compounds are expected to bind to a site distinct from the GABA binding site, allosterically enhancing the receptor's activity.
Q2: Which HTS assay formats are most suitable for screening GABA-A receptor modulators?
A2: Two primary HTS-compatible formats are recommended:
-
Fluorescence-Based Assays: These are common due to their sensitivity and adaptability to HTS. Methods often use fluorescent dyes sensitive to changes in membrane potential that occur upon GABA-A receptor activation (i.e., Cl- influx). Turn-on fluorescent probes that bind directly to the receptor have also been developed, offering a way to detect PAMs by observing changes in the affinity of an orthosteric ligand.
-
Automated Patch Clamp (APC) Electrophysiology: This is considered the "gold standard" for studying ion channels as it directly measures ionic currents. Modern APC platforms offer significantly higher throughput than traditional manual patch-clamp techniques, making them viable for HTS campaigns and hit validation.
Q3: What are the critical quality control parameters for a primary HTS assay?
A3: The robustness of an HTS assay is typically evaluated using the Z'-factor, a statistical parameter. An ideal Z'-factor is between 0.5 and 1.0, indicating a large separation between positive and negative controls and low data variability, which is suitable for screening. Assays should also demonstrate low well-to-well and plate-to-plate variability.
Q4: How should I manage compound solubility issues during screening?
A4: Poor aqueous solubility is a common problem for 35-40% of compounds in screening libraries.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the standard solvent for stock solutions, but compound precipitation can still occur in aqueous assay buffers.
-
Assay Conditions: Including a low concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer can help prevent compound aggregation.
-
Solubility Assessment: It is advisable to perform early solubility assessments for hit compounds to ensure their activity is not an artifact of precipitation.
Troubleshooting Guides
Guide 1: High Rate of False Positives in Primary Fluorescence-Based Screen
| Observed Issue | Potential Cause | Recommended Solution |
| High hit rate (>1-2%) with no clear structure-activity relationship (SAR). | Compound Interference with Assay Signal: The library may contain autofluorescent compounds or quenchers that interfere with the fluorescent readout. | 1. Perform a Counterscreen: Re-test primary hits in an assay format that lacks the biological target (e.g., mock-transfected cells) but contains all other assay components. True hits should be inactive in this counterscreen. 2. Use an Orthogonal Assay: Validate hits using a different technology, such as automated electrophysiology, which is not susceptible to fluorescence artifacts. |
| Many hits are known PAINs (Pan-Assay Interference Compounds). | Non-specific Compound Activity: Compounds may be forming aggregates that sequester the enzyme or substrate, leading to apparent modulation. | 1. Filter Hits Computationally: Use cheminformatics tools to flag and remove known PAINs from the hit list. 2. Modify Assay Buffer: Re-screen in the presence of 0.01% Triton X-100 or a similar detergent to disrupt aggregate formation. A significant drop in activity suggests the compound was acting via aggregation. |
| Activity is inconsistent upon re-testing. | Compound Instability or Precipitation: The compound may be unstable in the assay buffer or may have precipitated out of solution after dilution from the DMSO stock. | 1. Verify Compound Integrity: Use LC-MS to check the purity and integrity of the hit compound in a fresh sample. 2. Assess Solubility: Measure the kinetic solubility of the compound in the assay buffer. If solubility is low, re-testing at lower concentrations may be necessary. |
Guide 2: Low Signal-to-Background or High Variability in Automated Patch Clamp (APC) Assay
| Observed Issue | Potential Cause | Recommended Solution |
| Low seal resistance (<500 MΩ) across the plate. | Poor Cell Health or Quality: Cells may have low viability, be over-confluenced, or have been passaged too many times. | 1. Optimize Cell Culture: Use cells from a lower passage number and ensure they are harvested at optimal confluency (typically 70-90%). 2. Use Quality Control Metrics: Implement a pre-run cell viability check (e.g., Trypan Blue) and only proceed with cell lots >95% viability. |
| Small GABA-evoked currents (<500 pA). | Low Receptor Expression: The cell line may not express a sufficient density of GABA-A receptors on the plasma membrane. | 1. Optimize Transfection/Expression: If using a transient expression system, optimize the DNA-to-reagent ratio. For stable cell lines, consider re-cloning to select for a higher-expressing population. 2. Modify Voltage Protocol: Adjust the holding potential and stimulus duration to maximize the current response. |
| High CV% (>20%) for control wells. | Inconsistent Fluidics or Compound Addition: Issues with the APC instrument's liquid handling can lead to variability in the final compound concentration or the GABA stimulus. | 1. Perform Instrument Maintenance: Run the manufacturer's recommended cleaning and calibration cycles for the fluidics heads. 2. Review Pipetting Steps: Ensure there are no air bubbles in the compound or cell plates and that mixing steps are adequate. Automation can help reduce this variability. |
Experimental Protocols & Data
Protocol 1: Primary HTS using a FLIPR-Based Membrane Potential Assay
This protocol is designed for screening a large compound library for positive allosteric modulators of the α1β3γ2 GABA-A receptor.
-
Cell Preparation: HEK293 cells stably expressing the human α1β3γ2 GABA-A receptor are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a membrane potential-sensitive fluorescent dye (e.g., a FLIPR membrane potential assay kit) in a chloride-free buffer.
-
Compound Addition: Analogs of this compound are added to the wells at a final concentration of 10 µM. A known PAM (e.g., Diazepam) is used as a positive control, and DMSO is used as a negative control.
-
GABA Stimulation & Signal Reading: The plate is transferred to a FLIPR instrument. A sub-maximal concentration of GABA (e.g., EC20) is added to all wells simultaneously. The resulting change in fluorescence, corresponding to membrane depolarization from Cl- efflux, is measured kinetically.
-
Data Analysis: The response in each well is normalized to the controls. Hits are typically defined as compounds that potentiate the GABA response by more than three standard deviations above the mean of the negative controls.
Table 1: Representative Primary HTS Data
| Compound | Concentration (µM) | % GABA Potentiation (Mean ± SD) | Z'-Factor | Hit Status |
| DMSO (Negative Control) | 0.1% | 0 ± 8.5 | 0.78 | - |
| Diazepam (Positive Control) | 1 | 100 ± 12.1 | 0.78 | - |
| Analog A | 10 | 15.2 ± 9.1 | - | No |
| Analog B | 10 | 115.8 ± 11.5 | - | Yes |
| Analog C | 10 | 65.4 ± 10.2 | - | Yes |
Protocol 2: Hit Confirmation using Automated Patch Clamp (APC)
This protocol is for confirming the activity of hits from the primary screen.
-
Cell Preparation: A single-cell suspension of the α1β3γ2 GABA-A stable cell line is prepared.
-
APC System Priming: The APC instrument (e.g., SyncroPatch 384PE) is primed with internal and external solutions. The external solution contains a low chloride concentration to facilitate the measurement of outward currents.
-
Cell Sealing: Cells are captured on the patch plate, and a giga-ohm seal is established.
-
Compound Application: The confirmed hit compound is pre-applied to the cells for a short incubation period.
-
Electrophysiological Recording: A voltage-clamp protocol is executed. Cells are held at -70 mV, and the current is measured in response to a brief application of GABA (EC50 concentration). The potentiation of the GABA-evoked current by the compound is quantified.
-
Data Analysis: The peak current amplitude in the presence of the test compound is compared to the current evoked by GABA alone. A dose-response curve is generated for confirmed hits.
Table 2: Dose-Response Data for Confirmed Hits (APC)
| Compound | EC50 (nM) | Max Potentiation (%) | Hill Slope |
| Diazepam | 25.5 | 155 | 1.1 |
| Analog B | 15.8 | 162 | 0.9 |
| Analog C | 89.3 | 121 | 1.0 |
Visualizations
GABA-A Receptor Signaling Pathway
The diagram below illustrates the mechanism of action for GABA and a Positive Allosteric Modulator (PAM) like an this compound analog at the GABA-A receptor.
Caption: Mechanism of GABA-A receptor modulation by a positive allosteric modulator (PAM).
HTS Workflow and Hit Triage
This workflow outlines the logical progression from primary screening to hit confirmation and elimination of false positives.
Caption: A typical workflow for HTS hit identification, validation, and triage.
Troubleshooting Logic for High False Positives
This diagram provides a decision tree for diagnosing the cause of a high false-positive rate in a primary screen.
Caption: Decision tree for troubleshooting a high false-positive rate in HTS.
References
Validation & Comparative
A Comparative Guide to the Analytical Quantification of (R)-Meclonazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of (R)-Meclonazepam, a designer benzodiazepine. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound and its analogs. Experimental data is presented to assist researchers in selecting the most suitable method for their specific needs.
Metabolic Pathway of Meclonazepam
This compound undergoes metabolism primarily through nitroreduction and subsequent acetylation. The major metabolites identified are amino-meclonazepam and acetamido-meclonazepam.
Caption: Metabolic pathway of this compound.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of LC-MS/MS, HPLC, and GC-MS for the analysis of Meclonazepam and its structural analog, Clonazepam.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
| Parameter | Performance Data |
| Linear Range | 1 - 200 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (Bias) | ±12% |
| Intra-day Precision (RSD) | 3 - 20% |
| Inter-day Precision (RSD) | 4 - 21% |
| Recovery | 35 - 90% |
| Matrix Effects | -52% to 33% |
| Data sourced from a validation study of 13 designer benzodiazepines in blood. |
Table 2: High-Performance Liquid Chromatography (HPLC) for Clonazepam
| Parameter | Method 1 | Method 2 | Method 3 |
| Linear Range | 5 - 25 µg/mL | 2.4 - 5.6 µg/mL | 0.20–15.00 ng/µL |
| Limit of Detection (LOD) | 0.092 µg/mL | 0.03 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.97 µg/mL | 0.09 µg/mL | 0.20 ng/µL |
| Accuracy (Recovery) | 99 - 101% | 100% | 88 - 113% |
| Precision (RSD) | 0.48% (Inter-day) | Not Reported | 0.5 - 12% (Intra & Inter-day) |
| Data sourced from various validation studies for Clonazepam in bulk drug and pharmaceutical dosage forms. |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Clonazepam
| Parameter | Method 1 | Method 2 |
| Linear Range | 1 - 200 ng/mL | Not specified, quadratic fit |
| Limit of Detection (LOD) | 0.02 - 0.53 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1 or 2 ng/mL | 0.25 ng/mL |
| Accuracy | 83.7 - 118.6% | Not Reported |
| Precision (CV) | 0.1 - 14.9% | Not Reported |
| Data sourced from validation studies of benzodiazepine panels in blood and plasma. |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited analytical techniques.
LC-MS/MS Method for this compound
This method is highly sensitive and specific, making it suitable for the detection of low concentrations of this compound in biological matrices.[1]
Caption: LC-MS/MS experimental workflow.
1. Sample Preparation (Solid Phase Extraction):
-
0.5 mL of blood sample is used.
-
Analytes are extracted using a solid-phase extraction (SPE) cartridge.
-
The cartridge is washed, and the analytes are eluted.
-
The eluate is evaporated to dryness and reconstituted in a suitable solvent.
2. LC-MS/MS Analysis:
-
Chromatography: Separation is achieved on a C18 reversed-phase column.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
HPLC Method for Clonazepam
HPLC methods are robust and widely used for the quantification of benzodiazepines in pharmaceutical formulations and, with appropriate sample preparation, in biological fluids.
1. Sample Preparation:
-
For bulk drug and dosage forms, samples are typically dissolved in a suitable solvent and diluted to the desired concentration.
-
For biological matrices, a liquid-liquid extraction or solid-phase extraction is employed to isolate the analyte from matrix components.
2. HPLC Analysis:
-
Chromatography: A C8 or C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., acetonitrile, methanol) is used for elution. A gradient or isocratic elution can be applied.
-
Detection: UV detection is typically set at a wavelength where the analyte exhibits maximum absorbance (e.g., 240 nm).
GC-MS Method for Clonazepam
GC-MS is a powerful technique for the analysis of benzodiazepines, often requiring derivatization to improve the volatility and thermal stability of the analytes.
1. Sample Preparation:
-
A liquid-liquid extraction with a solvent like chloroform at an alkaline pH is a common first step.[2]
-
Derivatization: To enhance volatility, a derivatization step is often necessary. This may involve silylation or other chemical modifications.[3]
2. GC-MS Analysis:
-
Gas Chromatography: A capillary column is used for the separation of the analytes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) or negative ion chemical ionization (NCI) mode for detection and quantification.
Method Comparison and Recommendations
-
LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for the quantification of this compound in biological samples, especially at low concentrations encountered in forensic and clinical toxicology.[1]
-
HPLC-UV is a cost-effective and robust method suitable for the analysis of higher concentrations of benzodiazepines, such as in pharmaceutical quality control. Its sensitivity may be limited for trace-level analysis in biological fluids.
-
GC-MS provides excellent selectivity and sensitivity, particularly with NCI mode. However, the need for derivatization can add complexity and time to the sample preparation process.
The choice of method will ultimately depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. For trace-level quantification of this compound in biological samples, LC-MS/MS is the recommended approach. For routine analysis of pharmaceutical preparations, a validated HPLC-UV method would be a suitable and economical choice.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of clonazepam in plasma by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: (R)-Meclonazepam versus Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (R)-Meclonazepam and the widely-used benzodiazepine, Diazepam. This analysis is based on available preclinical and clinical data, focusing on their interactions with the GABA-A receptor, and their resulting anxiolytic, sedative, and anticonvulsant properties. While direct comparative studies on the (R)-enantiomer of Meclonazepam are limited, this guide synthesizes existing data on closely related compounds and established knowledge of benzodiazepine pharmacology to provide a comprehensive overview for research and drug development purposes.
Executive Summary
Diazepam, a cornerstone of benzodiazepine therapy, exerts its effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] Meclonazepam, a derivative of clonazepam, also acts on this receptor system.[2] This comparison delves into the nuanced differences in their receptor binding affinities and functional effects, supported by experimental data.
Data Presentation: Quantitative Comparison
| Compound | GABA-A Receptor Subtype α1β3γ2 (Ki, nM) | GABA-A Receptor Subtype α2β3γ2 (Ki, nM) | GABA-A Receptor Subtype α3β3γ2 (Ki, nM) | GABA-A Receptor Subtype α5β3γ2 (Ki, nM) |
| (R)-3-methyl-diazepam analog | >1000[3] | >1000[3] | >1000[3] | >1000 |
| (S)-3-methyl-diazepam analog | 18 ± 2 | 13 ± 1 | 16 ± 2 | 25 ± 3 |
| Diazepam | 9.57 | Data not available | Data not available | Data not available |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathway and Experimental Workflows
The therapeutic effects of both this compound and Diazepam are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel. Their binding to the benzodiazepine site on the receptor allosterically modulates the receptor's function, increasing the efficiency of GABA-mediated inhibition.
The preclinical assessment of anxiolytic and sedative properties of benzodiazepines typically involves standardized behavioral tests in animal models. The following diagrams illustrate the general workflows for two such key experiments.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is adapted from studies investigating benzodiazepine binding to recombinant GABA-A receptors.
-
Membrane Preparation: Membranes from cells (e.g., HEK293) transiently expressing specific recombinant rat GABA-A receptor subtypes (αxβ3γ2) are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]flunitrazepam) at a concentration near its Kd value.
-
Competition: The incubation is performed in the presence of various concentrations of the competing unlabeled ligand (this compound or Diazepam).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
-
Procedure: Rodents are placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds, like Diazepam, typically increase the time spent in and the number of entries into the open arms, as the animal is less fearful of the open spaces.
Rotarod Test for Sedative and Motor-Impairing Effects
The rotarod test is used to assess motor coordination and the sedative effects of drugs.
-
Apparatus: The apparatus consists of a rotating rod.
-
Procedure: Animals are placed on the rotating rod, which turns at a constant or accelerating speed.
-
Data Collection: The latency to fall off the rod is recorded.
-
Interpretation: Compounds with sedative or motor-impairing properties, such as Diazepam, will decrease the time the animal is able to stay on the rod.
Discussion and Conclusion
The available data, primarily from a study on a close structural analog, suggests that the (R)-enantiomer of a 3-methyl-diazepam derivative has significantly lower binding affinity for GABA-A receptors compared to its (S)-enantiomer. If this stereoselectivity holds true for Meclonazepam, this compound would be expected to be substantially less potent than its (S)-enantiomer and likely less potent than Diazepam, which is a racemic mixture.
Diazepam is a well-established anxiolytic, sedative, and anticonvulsant. Preclinical studies using the elevated plus-maze and rotarod tests consistently demonstrate these effects. For this compound, there is a notable lack of publicly available preclinical data specifically evaluating its anxiolytic, sedative, and anticonvulsant efficacy in a dose-dependent manner and in direct comparison to Diazepam.
References
Comparative Analysis of (R)-Meclonazepam and Clonazepam in Preclinical Models
This guide provides a detailed comparison of (R)-Meclonazepam and Clonazepam, focusing on their pharmacological effects in experimental models. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at available preclinical data to inform research and development decisions.
Introduction
Clonazepam is a well-established high-potency, long-acting 1,4-benzodiazepine widely used for its anticonvulsant, anxiolytic, and sedative properties.[1][2] It exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, increasing the frequency of chloride channel opening and causing neuronal hyperpolarization.[1] this compound, also known as (S)-3-methylclonazepam, is a derivative of clonazepam.[3][4] While it shares the sedative and anxiolytic mechanisms of other benzodiazepines through GABA-A receptor modulation, it has also been investigated for its anti-parasitic properties. Despite its discovery in the 1970s, this compound has not been marketed as a medicine and has appeared as a designer drug. This guide synthesizes the available experimental data to compare these two compounds.
Mechanism of Action: GABA-A Receptor Modulation
Both Clonazepam and this compound are positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. Benzodiazepines bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.
The differential effects of benzodiazepines (e.g., anxiolytic, anticonvulsant, sedative) are mediated by their varying affinities for different GABA-A receptor subtypes, which are defined by their alpha (α) subunit composition.
-
α1 subunits: Primarily associated with sedative and anticonvulsant effects.
-
α2 subunits: Primarily associated with anxiolytic effects.
Pharmacokinetic Profile
A direct comparative pharmacokinetic study between this compound and Clonazepam is not available in the reviewed literature. However, data for each compound from separate sources are presented below. The metabolism of Meclonazepam is noted to be similar to other nitro-containing benzodiazepines like Clonazepam, primarily involving nitroreduction to an amino metabolite, followed by acetylation.
| Parameter | This compound | Clonazepam |
| Absorption | Bioavailability thought to be near 100% | Rapid and complete oral absorption; ~90% bioavailability |
| Time to Peak Plasma | Not specified | 1 to 4 hours |
| Protein Binding | Not specified | ~85% |
| Metabolism | Hepatic; major metabolites are amino-meclonazepam and acetamido-meclonazepam | Hepatic; biotransformation via nitroreduction and subsequent acetylation |
| Elimination Half-life | ~80 hours (based on a single study) | 20 to 80 hours (typically 30-40 hours) |
| Excretion | Not specified | Primarily renal, with less than 2% as unchanged drug |
Pharmacodynamic Profile: Efficacy in Experimental Models
Quantitative, head-to-head comparative data in preclinical models are limited. The following tables summarize available findings on the anticonvulsant, anxiolytic, and sedative/motor-impairing effects of each compound.
Anticonvulsant Activity
Clonazepam has demonstrated broad efficacy against various seizure types in both clinical use and preclinical models. Data for this compound's anticonvulsant profile is not detailed in the available literature.
| Model | This compound | Clonazepam |
| Pentylenetetrazole (PTZ)-induced seizures | Data not available | Effective at blocking seizures |
| Maximal Electroshock (MES) test | Data not available | Effective at blocking seizures |
| 6 Hz psychomotor seizure model | Data not available | Exhibits significant anticonvulsant effects |
| Kindling Models | Data not available | Blocks kindled seizures and the development of kindling |
Anxiolytic Activity
Both compounds are reported to have anxiolytic effects. A human study in patients with Generalized Anxiety Disorder found methylclonazepam to be superior to lorazepam. Clonazepam has been tested in various animal models of anxiety.
| Model | This compound | Clonazepam |
| Elevated Plus Maze (EPM) | Data not available | Anxiolytic effect demonstrated (0.25 mg/kg, i.p. in rats) |
| Grooming Microstructure Test | Data not available | Anxiolytic effect demonstrated (0.25 mg/kg, i.p. in rats) |
| Geller-Seifter Conflict Test | Data not available | Anxiolytic effect demonstrated |
| Human Generalized Anxiety Disorder | Superior to lorazepam (1-6 mg daily) | Effective in treating panic disorder |
Sedative and Motor Impairment Effects
Sedation and motor impairment are common side effects of benzodiazepines. Human studies show that this compound causes dose-related sedation and psychomotor impairment.
| Model / Test | This compound | Clonazepam |
| Human Psychomotor Performance | Marked dose-related impairment at doses >1 mg | Produces sedation, drowsiness, and motor impairment |
| Rotorod Test (Rats) | Data not available | Produces dose-dependent impairment in motor performance |
Experimental Protocols
Detailed methodologies for key experimental models are provided below to support the interpretation of the presented data and facilitate future comparative studies.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is widely used to screen for potential anticonvulsant drugs effective against myoclonic and absence seizures.
-
Animals: Typically mice or rats.
-
Drug Administration: The test compound (this compound or Clonazepam) is administered via a specific route (e.g., intraperitoneal, oral) at various doses. A vehicle control group is included.
-
Induction of Seizures: After a predetermined pretreatment time, a convulsant dose of PTZ (e.g., 30-85 mg/kg, depending on the species and protocol) is injected, usually subcutaneously or intraperitoneally.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically scored using a standardized scale (e.g., latency to first myoclonic jerk, presence of generalized clonic-tonic seizures).
-
Endpoint: The primary endpoint is the ability of the test compound to prevent or delay the onset of seizures compared to the vehicle control. The dose that protects 50% of the animals (ED50) can be calculated.
Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiolytic or anxiogenic effects of drugs in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two arms enclosed by high walls.
-
Animals: Typically rats or mice.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (e.g., 5 minutes).
-
Data Collection: The session is recorded, and key parameters are measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total arm entries (as a measure of general locomotor activity).
-
-
Endpoint: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Summary and Conclusion
Both this compound and Clonazepam are benzodiazepines that modulate GABA-A receptors to produce central nervous system effects. Clonazepam is a well-characterized drug with extensive data supporting its anticonvulsant and anxiolytic efficacy. This compound, a derivative of Clonazepam, also demonstrates anxiolytic and sedative properties in humans.
A direct and comprehensive comparison based on quantitative preclinical data is challenging due to the limited published research on this compound in standardized experimental models for epilepsy and anxiety. While their pharmacokinetic profiles appear to share similarities, particularly in metabolism, more data is required for a definitive comparison. The existing information suggests that this compound possesses a classic benzodiazepine profile, but its potency relative to Clonazepam in anticonvulsant and anxiolytic models remains to be fully elucidated. Future head-to-head studies employing standardized protocols, such as those described above, are necessary to precisely define the comparative pharmacology of these two compounds.
References
A Comparative Guide to Inter-Laboratory Cross-Validation of (R)-Meclonazepam Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory cross-validation of (R)-Meclonazepam quantification methods. As of this review, no specific, publicly available inter-laboratory studies for this compound have been identified. Therefore, this document synthesizes established principles of bioanalytical method validation and cross-validation, drawing upon data from single-laboratory validations of other benzodiazepines to present a comprehensive guide for researchers.[1][2] The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most prevalent and sensitive technique for this class of compounds.[2][3]
Principles of Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation is a critical process to ensure that a bioanalytical method produces comparable data when conducted at different laboratories or by different analysts.[4] This is essential when pharmacokinetic or other critical data from multiple sites are combined for a single study or regulatory submission. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that emphasize the need for cross-validation to establish inter-laboratory reliability.
The primary goal is to assess the reproducibility and reliability of the analytical method across different settings. This involves analyzing a common set of quality control (QC) samples and, if available, incurred study samples at each participating laboratory.
Experimental Protocols
A robust and reproducible analytical method is the foundation of any successful cross-validation. Below are detailed methodologies for the quantification of this compound in a biological matrix (e.g., human plasma), based on common practices for benzodiazepine analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a widely used technique for the extraction of benzodiazepines from biological matrices, offering cleaner extracts compared to simpler methods like protein precipitation.
-
Sample Pre-treatment: To 200 µL of plasma sample, add an internal standard (e.g., Diazepam-d5 or a structural analog of this compound).
-
Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with methanol and then water or an appropriate buffer.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the this compound and internal standard using an appropriate organic solvent mixture (e.g., ethyl acetate with a small percentage of ammonia).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for quantifying low concentrations of drugs in complex biological fluids.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion Transitions: Specific MRM transitions for this compound and the internal standard must be optimized. For example, a validation study for 13 designer benzodiazepines included meclonazepam.
-
Ion Source Parameters: Parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage should be optimized for maximum signal intensity.
-
Data Presentation for Inter-Laboratory Comparison
For a successful cross-validation, key performance parameters of the analytical method must be compared between laboratories. The following tables present illustrative data based on typical performance characteristics observed for benzodiazepine quantification by LC-MS/MS.
Table 1: Illustrative Linearity and Sensitivity Data
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | Should cover expected concentrations. |
| Regression Model | Weighted (1/x²) linear | Weighted (1/x²) linear | Appropriate for the concentration-response relationship. |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | Signal-to-noise > 10; Accuracy ±20%; Precision ≤20%. |
Table 2: Illustrative Inter-Laboratory Accuracy and Precision of Quality Control Samples
| QC Level (ng/mL) | Laboratory | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | Lab A | 1.5 | 1.55 | +3.3 | 5.8 |
| Lab B | 1.5 | 1.48 | -1.3 | 6.2 | |
| Mid QC | Lab A | 75 | 78.1 | +4.1 | 4.1 |
| Lab B | 75 | 73.9 | -1.5 | 4.5 | |
| High QC | Lab A | 150 | 145.5 | -3.0 | 3.5 |
| Lab B | 150 | 153.0 | +2.0 | 3.8 | |
| Acceptance Criteria | Within ±15% | ≤15% |
Table 3: Illustrative Cross-Validation of Incurred Samples
This table demonstrates the comparison of concentrations measured in samples from a clinical or preclinical study.
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference* |
| IS-001 | 25.4 | 26.1 | 25.75 | +2.7 |
| IS-002 | 112.8 | 108.9 | 110.85 | -3.5 |
| IS-003 | 5.2 | 4.9 | 5.05 | -6.1 |
| IS-004 | 88.1 | 93.5 | 90.8 | +5.9 |
| IS-005 | 175.6 | 180.2 | 177.9 | +2.6 |
| Acceptance Criteria | ≤20% for ≥67% of samples |
% Difference = ((Lab A - Lab B) / Mean) * 100
Conclusion
While a dedicated inter-laboratory study for this compound is not yet available in the public domain, this guide provides a robust framework for researchers to conduct such a validation. By adhering to the outlined principles and experimental protocols, laboratories can ensure the generation of comparable, high-quality data. The illustrative performance data, derived from methods for similar benzodiazepines, serves as a benchmark for what can be achieved with a well-validated LC-MS/MS method. A formal cross-validation is indispensable for any program where bioanalytical data from multiple laboratories will be combined to support regulatory decisions, ensuring the integrity and comparability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers [mdpi.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of (R)-Meclonazepam: A Comparative Guide for Researchers
For Immediate Release: A Comprehensive In Vivo Comparison of (R)-Meclonazepam and Other Benzodiazepines
This guide offers a detailed comparison of the in vivo efficacy of this compound and other notable benzodiazepines, tailored for researchers, scientists, and professionals in drug development. Our focus is on providing a clear, data-driven analysis of the anxiolytic, anticonvulsant, sedative, and myorelaxant properties of these compounds, supported by established experimental protocols.
While direct comparative in vivo studies detailing the anxiolytic, anticonvulsant, and myorelaxant effects of the specific (R)-enantiomer of Meclonazepam are limited in publicly available research, this guide synthesizes existing data on meclonazepam and its analogs, alongside extensive comparative data for other common benzodiazepines. The sedative effects of meclonazepam have been a notable point of investigation, primarily in the context of its development as an antischistosomal agent, where efforts have been made to mitigate this side effect.[1]
Comparative Efficacy of Benzodiazepines: A Data-Driven Overview
The following tables summarize the in vivo efficacy of various benzodiazepines across key therapeutic areas. It is important to note the absence of specific quantitative data for this compound in several categories, highlighting a gap in the current research landscape. The data presented for other benzodiazepines are derived from various preclinical studies in rodent models.
Table 1: Comparative Anxiolytic and Anticonvulsant Efficacy of Benzodiazepines
| Compound | Anxiolytic Activity (ED₅₀, mg/kg) | Anticonvulsant Activity (ED₅₀, mg/kg) | Animal Model | Test | Reference |
| This compound | Data not available | Data not available | - | - | - |
| Diazepam | 0.1 - 3.0 | 0.5 - 5.0 | Mouse, Rat | Elevated Plus Maze, Pentylenetetrazol-induced seizures | [2] |
| Clonazepam | Data not available | 0.015 (IV) | Rat | Status Epilepticus Model | |
| Lorazepam | Data not available | 0.1 (IV) | Rat | Status Epilepticus Model | |
| Clobazam | Data not available | Slower tolerance development than Diazepam | Rat | Amygdala-kindled seizures | [3] |
Table 2: Comparative Sedative and Myorelaxant Efficacy of Benzodiazepines
| Compound | Sedative Effect (Metric) | Myorelaxant Activity (Metric) | Animal Model | Test | Reference |
| Meclonazepam (unspecified enantiomer) | Present (dose-limiting side effect) | Data not available | Mouse | Rotarod Test | [1] |
| Diazepam | Impaired locomotor activity | ED₅₀ (various tests) | Mouse, Rat | Open Field, Rotarod, Traction Test | [4] |
| Clonazepam | More potent sedative effect than Diazepam | Data not available | Mouse | Müller's labyrinth test | |
| Tetrazepam | Lower sedative potential than Diazepam | Superior selectivity ratio over Diazepam | Mouse | Rotarod, Traction, Chimney, etc. |
Experimental Protocols: A Closer Look at the Methodology
The following are detailed methodologies for key experiments cited in the comparison of benzodiazepine efficacy.
Anxiolytic Activity: The Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay for assessing the anxiolytic effects of drugs in rodents.
-
Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two enclosed arms.
-
Procedure:
-
Animals are administered the test compound or vehicle at a predetermined time before the test.
-
Each animal is placed at the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a set period (typically 5 minutes).
-
Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to evaluate the potential of a compound to protect against chemically induced seizures.
-
Procedure:
-
Rodents are pre-treated with the test benzodiazepine or a vehicle.
-
After a specific absorption period, a convulsant dose of pentylenetetrazol is administered subcutaneously or intraperitoneally.
-
Animals are observed for the onset and severity of seizures (e.g., clonic, tonic-clonic seizures) and mortality.
-
-
Interpretation: A delay in the onset of seizures, a reduction in their severity, or complete protection against seizures indicates anticonvulsant activity.
Sedative and Myorelaxant Activity: The Rotarod Test
The Rotarod test is employed to assess motor coordination, balance, and the sedative or muscle relaxant effects of drugs.
-
Apparatus: A rotating rod on which the animal must maintain its balance.
-
Procedure:
-
Animals are trained to stay on the rotating rod for a specific duration.
-
Following drug administration, the animals are placed back on the rotarod.
-
The latency to fall from the rod is recorded.
-
-
Interpretation: A decrease in the time the animal is able to stay on the rod suggests sedation, motor impairment, or muscle relaxation.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: A typical experimental workflow for in vivo benzodiazepine efficacy studies.
Caption: The signaling pathway of benzodiazepines at the GABA-A receptor complex.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerance to anticonvulsant effects of diazepam, clonazepam, and clobazam in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study in mice of tetrazepam and other centrally active skeletal muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (R)-Meclonazepam and its Parent Compound, Meclonazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-Meclonazepam and its parent compound, Meclonazepam. Meclonazepam is a chiral benzodiazepine, existing as two stereoisomers: this compound and (S)-Meclonazepam. The racemic mixture, containing equal amounts of both enantiomers, is referred to as Meclonazepam. This document synthesizes available data to offer a head-to-head comparison of their pharmacological profiles, with a focus on their interaction with the primary molecular target for benzodiazepines, the γ-aminobutyric acid type A (GABA-A) receptor.
Introduction to Meclonazepam and its Enantiomers
Meclonazepam, a 3-methyl derivative of clonazepam, is a benzodiazepine with known anxiolytic, sedative, and anticonvulsant properties.[1] Its pharmacological effects are primarily mediated through positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[2] The presence of a chiral center at the 3-position of the benzodiazepine ring results in the existence of (R)- and (S)-enantiomers.[3] For many benzodiazepines, pharmacological activity is stereoselective, with one enantiomer often exhibiting significantly higher affinity and potency at the GABA-A receptor.[3]
Pharmacodynamics: GABA-A Receptor Interaction
The primary mechanism of action for benzodiazepines involves binding to a specific site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[4] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. The affinity and efficacy of this interaction can differ significantly between enantiomers.
Table 1: Comparative Pharmacodynamics of this compound and Meclonazepam
| Parameter | This compound | Meclonazepam (Racemic) | (S)-Meclonazepam (Inferred) |
| GABA-A Receptor Binding Affinity (Ki) | Lower affinity | Moderate affinity | Higher affinity |
| Functional Potency (EC50 for GABA potentiation) | Lower potency | Moderate potency | Higher potency |
| Primary Pharmacological Effect | Likely minimal sedative and anxiolytic effects | Sedative and anxiolytic effects | Primary contributor to the sedative and anxiolytic effects of the racemate |
Note: The properties of (S)-Meclonazepam are inferred based on the established stereoselectivity of similar benzodiazepines.
Pharmacokinetics
The metabolism of meclonazepam has been studied, revealing that it is primarily metabolized via nitro-reduction to 7-amino-meclonazepam and subsequent acetylation to 7-acetamido-meclonazepam. While specific pharmacokinetic parameters for the individual enantiomers of meclonazepam are not available, it is common for enantiomers of a chiral drug to exhibit different pharmacokinetic profiles due to stereoselective metabolism by cytochrome P450 enzymes. One enantiomer may be metabolized more rapidly than the other, leading to differences in half-life, clearance, and overall exposure.
Table 2: Comparative Pharmacokinetics of this compound and Meclonazepam
| Parameter | This compound | Meclonazepam (Racemic) |
| Metabolism | Expected to undergo nitro-reduction and acetylation | Metabolized to 7-amino-meclonazepam and 7-acetamido-meclonazepam |
| Enantioselective Metabolism | Possible differential rate of metabolism compared to the (S)-enantiomer | Potential for pharmacokinetic variability due to enantioselective metabolism |
| Half-life (t1/2) | Data not available | Data for racemate not specified; parent compound Clonazepam has a long half-life |
| Clearance (CL) | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available |
In Vivo Effects: Sedation
The sedative effects of benzodiazepines can be assessed in preclinical models using various behavioral tests that measure locomotor activity and motor coordination. While direct comparative in vivo studies on the sedative effects of the individual meclonazepam enantiomers are lacking, it is anticipated that the (S)-enantiomer would be primarily responsible for the sedative properties of the racemic mixture.
Table 3: Anticipated In Vivo Sedative Effects
| Compound | Expected Sedative Effect |
| This compound | Minimal to no significant sedative effect at typical doses. |
| Meclonazepam (Racemic) | Dose-dependent sedation. |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and Meclonazepam for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Whole brains from rodents (e.g., rats) are homogenized in a buffered solution and centrifuged to isolate the crude synaptosomal membrane fraction containing the GABA-A receptors.
-
Binding Assay: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flumazenil) and varying concentrations of the test compounds (this compound and Meclonazepam).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Electrophysiological Assessment of GABA-A Receptor Modulation
Objective: To evaluate the functional effects of this compound and Meclonazepam on GABA-A receptor activity.
Methodology:
-
Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) are engineered to express specific subtypes of GABA-A receptors.
-
Two-Electrode Voltage Clamp/Patch-Clamp: The cell membrane potential is clamped at a specific voltage. GABA is applied to the cells to elicit an inward chloride current.
-
Compound Application: The test compounds (this compound and Meclonazepam) are co-applied with GABA at various concentrations.
-
Data Analysis: The potentiation of the GABA-induced current by the test compounds is measured. The concentration of the compound that produces 50% of the maximal potentiation (EC50) is determined.
In Vivo Assessment of Sedation in Rodents
Objective: To compare the sedative effects of this compound and Meclonazepam in a rodent model.
Methodology:
-
Animal Model: Male mice are commonly used.
-
Drug Administration: The test compounds are administered via an appropriate route (e.g., intraperitoneal injection).
-
Behavioral Tests:
-
Open Field Test: Measures locomotor activity and exploratory behavior. A decrease in distance traveled and time spent in the center of the arena can indicate sedation.
-
Rotarod Test: Assesses motor coordination and balance. A decrease in the time the animal can remain on a rotating rod indicates motor impairment and sedation.
-
-
Data Analysis: The performance in the behavioral tests is compared between the different treatment groups (vehicle, this compound, and Meclonazepam).
Visualizations
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparison.
References
- 1. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meclonazepam - Wikipedia [en.wikipedia.org]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of (R)-Meclonazepam: A Comparative Guide for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Meclonazepam's receptor binding profile against other commonly used benzodiazepines, Diazepam and Clonazepam. The focus is on validating the specificity of this compound through receptor binding assays, with detailed experimental protocols and supporting data.
Executive Summary
This compound is a benzodiazepine derivative with potential applications in neuroscience research and drug development. A critical aspect of its pharmacological characterization is the determination of its binding specificity to its primary target, the GABA-A receptor, versus other central nervous system (CNS) receptors. This guide outlines the methodologies to assess this specificity and presents available binding data to compare this compound with established benzodiazepines. While experimental data on this compound's binding to a wide array of CNS receptors is limited, predictive data suggests a high affinity for the GABA-A receptor.
Comparative Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinity (Ki) of this compound, Diazepam, and Clonazepam for various GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity. It is important to note that the data for this compound is based on predictive modeling, whereas the data for Diazepam and Clonazepam is derived from experimental studies.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | GABA-A (predicted) | High Affinity | [1] |
| Diazepam | GABA-A α1β3γ2 | 64 ± 2 | [2] |
| GABA-A α2β3γ2 | 61 ± 10 | [2] | |
| GABA-A α3β3γ2 | 102 ± 7 | [2] | |
| GABA-A α5β3γ2 | 31 ± 5 | [2] | |
| Clonazepam | GABA-A α1 | Relatively Weaker than other high-potency BZDs | |
| GABA-A (general) | High Affinity |
Experimental Protocols
A standard method to determine the binding affinity and specificity of a compound is the competitive radioligand binding assay. Below is a detailed protocol for assessing the binding of this compound to the benzodiazepine site on the GABA-A receptor using [3H]-flumazenil as the radioligand.
Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor (Benzodiazepine Site)
1. Materials:
-
Test Compound: this compound
-
Comparator Compounds: Diazepam, Clonazepam
-
Radioligand: [3H]-flumazenil
-
Non-specific Binding Control: Unlabeled Diazepam (at a high concentration, e.g., 10 µM)
-
Receptor Source: Rat cortical membranes or cells expressing specific recombinant human GABA-A receptor subtypes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
2. Membrane Preparation (from rat cortex):
-
Homogenize rat cortical tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of the test compound (this compound) and comparator compounds (Diazepam, Clonazepam) in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation (typically 50-200 µg protein), and [3H]-flumazenil (at a concentration near its Kd, e.g., 1-3 nM).
-
Non-specific Binding: Unlabeled Diazepam (10 µM), membrane preparation, and [3H]-flumazenil.
-
Displacement: Test/comparator compound at various concentrations, membrane preparation, and [3H]-flumazenil.
-
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
To assess specificity, this assay should be repeated for a panel of different CNS receptors (e.g., serotonin, dopamine, adrenergic) using appropriate radioligands for each target. A significantly higher Ki for these off-target receptors compared to the GABA-A receptor would indicate high specificity for this compound.
Visualizations
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
GABA-A Receptor Signaling Pathway
Caption: Positive allosteric modulation of the GABA-A receptor.
Discussion and Conclusion
The primary mechanism of action of benzodiazepines like this compound is the positive allosteric modulation of the GABA-A receptor. Binding of a benzodiazepine to its specific site on the receptor enhances the effect of the endogenous neurotransmitter, GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This results in the characteristic sedative, anxiolytic, and anticonvulsant effects of this drug class.
To validate the specificity of this compound, it is crucial to demonstrate its high affinity for the GABA-A receptor and significantly lower affinity for other major CNS receptors, such as those for serotonin, dopamine, and norepinephrine. The experimental protocol outlined in this guide provides a robust framework for determining these binding affinities.
While comprehensive experimental data on the off-target binding profile of this compound is not yet widely available, the predictive data suggests a strong interaction with the GABA-A receptor. Further experimental validation using a broad panel of receptor binding assays, such as the SafetyScreen44 panel offered by commercial labs, is recommended to definitively establish its specificity. This will be a critical step in the continued development and characterization of this compound for potential therapeutic applications.
References
A Comparative Guide to the Reproducibility of (R)-Meclonazepam Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the synthesis and purification of (R)-Meclonazepam, a chiral benzodiazepine. Given the limited availability of direct, peer-reviewed protocols for the enantiomerically pure synthesis of this compound, this document outlines established and reproducible strategies for analogous 3-substituted-1,4-benzodiazepines. The presented methods are intended to serve as a foundational reference for developing a robust and reproducible process for obtaining the desired (R)-enantiomer.
Comparison of Synthetic and Purification Strategies
The synthesis and purification of this compound can be approached through two primary routes: the synthesis of racemic meclonazepam followed by chiral resolution, or a direct enantioselective synthesis. Each approach presents distinct advantages and challenges in terms of yield, purity, and scalability.
| Parameter | Racemic Synthesis + Chiral Resolution | Direct Enantioselective Synthesis |
| Overall Yield | Moderate (Theoretically max 50% of desired enantiomer from racemate) | Potentially Higher (avoids loss of undesired enantiomer) |
| Enantiomeric Excess (e.e.) | High (>99% achievable with optimized chromatography) | Variable (dependent on the stereoselectivity of the reaction) |
| Scalability | Racemic synthesis is often highly scalable; chiral resolution can be a bottleneck. | Can be challenging to scale while maintaining high enantioselectivity. |
| Cost of Goods | May be higher due to the need for chiral stationary phases and solvents for HPLC. | May involve expensive chiral catalysts or starting materials. |
| Reproducibility | Generally high for racemic synthesis; resolution reproducibility depends on chromatographic conditions. | Can be sensitive to reaction conditions, potentially affecting reproducibility of e.e. |
Experimental Protocols
Method 1: Racemic Synthesis of Meclonazepam via Alkylation
This protocol is adapted from established methods for the C3-alkylation of 1,4-benzodiazepine-2-ones. The key step involves the generation of an enolate from a clonazepam precursor, followed by quenching with a methylating agent.
Step 1: Synthesis of Clonazepam
A common route to clonazepam starts from 2-amino-5-nitro-2'-chlorobenzophenone, which is first reacted with bromoacetyl bromide to form the corresponding 2-(bromoacetamido) derivative. This intermediate is then cyclized using ammonia to yield clonazepam.
Step 2: C3-Methylation to form Racemic Meclonazepam
-
Enolate Formation: To a solution of clonazepam (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise. The mixture is stirred for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Alkylation: Methyl iodide (1.2 equivalents) is then added to the reaction mixture. The solution is stirred at -78°C for several hours or allowed to slowly warm to room temperature.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield racemic meclonazepam.
Method 2: Chiral Resolution of Racemic Meclonazepam by HPLC
The separation of meclonazepam enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the resolution of benzodiazepines.
HPLC System and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in a ratio typically ranging from 90:10 to 70:30 (v/v). A small amount of an amine modifier (e.g., 0.1% diethylamine) may be added to improve peak shape for basic compounds.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient or sub-ambient temperatures may be required to prevent on-column racemization of the enantiomers.
-
Detection: UV detection at a wavelength where meclonazepam exhibits strong absorbance (e.g., 254 nm).
Procedure:
-
Dissolve the racemic meclonazepam in the mobile phase to prepare a sample solution of known concentration.
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have different retention times.
-
Collect the fractions corresponding to the desired (R)-enantiomer.
-
Combine the collected fractions and evaporate the solvent to obtain the enantiomerically enriched this compound.
-
The enantiomeric excess (e.e.) of the purified product should be determined by re-injecting a small sample onto the same chiral HPLC system.
Method 3: Conceptual Approach to Direct Enantioselective Synthesis
A potential route for the direct enantioselective synthesis of this compound involves the "memory of chirality" principle. This approach utilizes a chiral auxiliary to control the conformation of the benzodiazepine ring, thereby directing the incoming electrophile to one face of the molecule.
Conceptual Workflow:
-
Synthesis of a Chiral Precursor: Start with a chiral amino acid to synthesize a 3-substituted-1,4-benzodiazepine-2-one precursor where the substituent at C3 is a group that can be removed later. This initial chiral center dictates the preferred conformation of the seven-membered ring.
-
Enolate Formation: Deprotonation at C3 removes the original stereocenter, but the chiral conformation of the enolate is maintained for a short period.
-
Diastereoselective Alkylation: Quenching the chiral enolate with methyl iodide results in a diastereoselective methylation, favoring the formation of one enantiomer.
-
Removal of Chiral Auxiliary: The original substituent at C3 is then removed to yield the enantiomerically enriched this compound.
While this method is conceptually elegant, its practical application to this compound would require significant process development and optimization to achieve high yields and enantioselectivity.
Visualizations
Signaling Pathway of Meclonazepam
Meclonazepam, like other benzodiazepines, exerts its effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Experimental Workflow: Racemic Synthesis and Chiral Resolution
The following diagram illustrates the logical flow for obtaining this compound via the synthesis of a racemic mixture followed by chiral separation.
Caption: Workflow for the synthesis and purification of this compound.
A Comparative Guide to Inter-Assay Variability in (R)-Meclonazepam Quantification
For researchers, scientists, and drug development professionals, accurate and consistent quantification of therapeutic compounds is paramount. (R)-Meclonazepam, a designer benzodiazepine, presents unique challenges in its detection and measurement. This guide provides a comparative analysis of the inter-assay variability associated with common analytical methods used for the quantification of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary methods for the quantification of this compound and other benzodiazepines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While immunoassays are often used for initial screening of benzodiazepines, they generally lack the specificity for individual compounds like this compound and are prone to cross-reactivity, necessitating confirmation by more robust methods.[1][2][3][4][5] Therefore, this guide will focus on the comparison of LC-MS/MS and GC-MS.
Inter-assay variability, also known as intermediate precision, measures the reproducibility of results when the same sample is tested on different days, by different analysts, or with different equipment. It is a critical parameter in method validation, ensuring the reliability of an assay over time.
| Analytical Method | Inter-Assay Variability (Precision as %RSD) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 4-21% (for a panel including meclonazepam) | High sensitivity and specificity. Does not typically require derivatization. | Potential for matrix effects that can suppress or enhance ionization. |
| GC-MS | <16% (for a panel of benzodiazepine metabolites) | High specificity. | Often requires derivatization for thermally labile benzodiazepines. Potential for thermal degradation of analytes. |
Note: The inter-assay variability for LC-MS/MS is based on a study that included this compound in a panel of 13 designer benzodiazepines. The reported range reflects the variability across all analytes in the panel. The value for GC-MS is for a panel of common benzodiazepine metabolites and serves as a representative figure.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for understanding the sources of variability. Below are representative protocols for the quantification of this compound in biological matrices using LC-MS/MS and GC-MS.
LC-MS/MS Quantification of this compound in Blood
This protocol is adapted from a validated method for the analysis of designer benzodiazepines in postmortem blood.
1. Sample Preparation (Solid Phase Extraction - SPE):
- To 0.5 mL of blood, add an internal standard.
- Perform a solid-phase extraction using a C18 SPE cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the analyte using an appropriate organic solvent.
- Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
2. Liquid Chromatography:
- Column: C18 analytical column.
- Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Consistent with the column dimensions and particle size.
- Injection Volume: Typically 5-10 µL.
3. Tandem Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard.
GC-MS Quantification of this compound in Urine
This protocol is a general representation for benzodiazepine analysis in urine and may require optimization for this compound.
1. Sample Preparation (Hydrolysis and Extraction):
- To 1 mL of urine, add β-glucuronidase to hydrolyze any conjugated metabolites.
- Incubate the sample.
- Adjust the pH and perform a liquid-liquid or solid-phase extraction.
- Evaporate the extraction solvent.
2. Derivatization:
- To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS) to improve the volatility and thermal stability of this compound.
- Heat the mixture to complete the derivatization reaction.
3. Gas Chromatography:
- Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium.
- Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other components.
4. Mass Spectrometry:
- Ionization Mode: Electron Ionization (EI).
- Analysis Mode: Selected Ion Monitoring (SIM) to detect characteristic ions of the derivatized this compound.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate a typical analytical workflow and the signaling pathway of benzodiazepines.
Caption: A generalized workflow for the quantification of this compound.
Caption: Mechanism of action of benzodiazepines on the GABA-A receptor.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound, with LC-MS/MS generally offering higher sensitivity and the advantage of not requiring derivatization. The inter-assay variability for both methods falls within acceptable ranges for bioanalytical assays, although it is crucial to perform in-house validation to establish method-specific performance characteristics. The choice of method will depend on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation. Careful adherence to validated protocols is essential to minimize variability and ensure the generation of reliable and reproducible data.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding | Journal of Neuroscience [jneurosci.org]
- 5. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of (R)-Meclonazepam: A Guide for Laboratory Professionals
The proper disposal of (R)-Meclonazepam, a benzodiazepine derivative, is a critical component of laboratory safety and regulatory compliance. As a controlled substance, its disposal is governed by stringent regulations to prevent environmental contamination and diversion. This guide provides essential information on the safe and legal disposal of this compound for researchers, scientists, and drug development professionals.
Regulatory Framework
In the United States, the disposal of controlled substances is regulated by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). The DEA's final rule on the disposal of controlled substances mandates that the substance must be rendered "non-retrievable," meaning it cannot be transformed to a physical or chemical state as a controlled substance or controlled substance analogue.[1][2] Incineration is a recognized method to meet this standard.[1]
This compound, with the chemical formula C₁₆H₁₂ClN₃O₃, should be treated as a hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as such.[3][4] While not typically ignitable, corrosive, or reactive in its standard form, its pharmacological properties necessitate careful handling as a potentially toxic substance. Safety Data Sheets (SDS) for related benzodiazepines like Clonazepam indicate that they are harmful if swallowed and may pose reproductive hazards.
Disposal Procedures for Research Laboratories
Laboratories and DEA registrants cannot dispose of controlled substance inventories through methods intended for ultimate users (e.g., patients), such as take-back programs or household trash disposal methods. The primary compliant disposal routes for research quantities of this compound are:
-
DEA-Registered Reverse Distributor: This is the most common and recommended method. A reverse distributor is authorized by the DEA to accept controlled substances for destruction. This process ensures a documented and compliant chain of custody.
-
On-site Destruction: On-site destruction must adhere to DEA regulations and render the substance non-retrievable. This often involves chemical digestion or incineration, and the chosen method must be thorough and irreversible. The DEA does not specify a particular method but requires the "non-retrievable" outcome.
On-Site Deactivation via Activated Carbon
For laboratories exploring on-site deactivation methods, chemical adsorption using activated carbon presents a viable option for rendering benzodiazepines non-retrievable prior to final disposal. Research has demonstrated the effectiveness of activated carbon in deactivating psychoactive medications, including benzodiazepines, by adsorbing the active pharmaceutical ingredient.
Quantitative Data on Benzodiazepine Deactivation by Activated Carbon
While specific data for this compound is not available, studies on other benzodiazepines provide a strong indication of the efficacy of this method.
| Benzodiazepine | % Deactivated (Adsorbed) at 8 hours | % Deactivated (Adsorbed) at 28 days |
| Diazepam | ~47% | >99% |
| Lorazepam | ~70% | >99% |
Data from a study on the disposal of psychoactive medications using an activated carbon-based system.
Experimental Protocol for Deactivation of Benzodiazepines using Activated Carbon
The following is a general protocol based on published studies for the deactivation of benzodiazepines. This should be adapted and validated for this compound based on its specific chemical and physical properties.
-
Preparation: For a set quantity of this compound (e.g., 10-20 mg), place it in a sealable container with a sufficient amount of granulated activated carbon (e.g., 15 grams).
-
Adsorption: Add approximately 50 mL of warm tap water (around 43°C) to the container.
-
Mixing: Seal the container and shake for approximately 10 seconds to ensure thorough mixing of the compound, activated carbon, and water.
-
Incubation: Store the sealed container upright and undisturbed at room temperature for a designated period (e.g., up to 28 days) to allow for maximum adsorption.
-
Verification (Optional but Recommended): To ensure deactivation, a sample of the aqueous phase can be analyzed via High-Performance Liquid Chromatography (HPLC) at various time points to determine the concentration of the remaining active substance.
-
Final Disposal: Once the this compound is rendered non-retrievable, the entire container with the activated carbon slurry should be disposed of as hazardous waste through a licensed waste management contractor, in accordance with all federal, state, and local regulations.
Disposal Workflow for this compound in a Laboratory Setting
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
